Nonanol, 9-fluoro-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-fluorononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHJXURNHSLXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196793 | |
| Record name | Nonanol, 9-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463-24-1 | |
| Record name | Nonanol, 9-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanol, 9-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 9-Fluorononan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 9-Fluorononan-1-ol, a terminally monofluorinated long-chain alcohol. This document details a viable synthetic pathway, outlines key experimental protocols, and presents a comprehensive summary of its spectroscopic and physical properties. The information herein is intended to support researchers in the fields of medicinal chemistry, materials science, and drug development in the application and further investigation of this compound.
Synthesis of 9-Fluorononan-1-ol
The synthesis of 9-Fluorononan-1-ol can be effectively achieved through the selective monofluorination of a commercially available precursor, 1,9-nonanediol. The use of a fluorinating agent such as Deoxy-Fluor (diethylaminosulfur trifluoride, DAST) or its analogues allows for the controlled replacement of one hydroxyl group with a fluorine atom.
A general synthetic approach involves the reaction of 1,9-nonanediol with a fluorinating agent in an appropriate solvent. The reaction proceeds via the conversion of one of the primary alcohol functionalities into a good leaving group, which is subsequently displaced by a fluoride ion. Careful control of reaction conditions, such as temperature and stoichiometry of the fluorinating agent, is crucial to favor monofluorination and minimize the formation of the difluorinated byproduct.
Logical Workflow for the Synthesis of 9-Fluorononan-1-ol:
Caption: Synthetic workflow for 9-Fluorononan-1-ol from 1,9-nonanediol.
Detailed Experimental Protocol: Selective Monofluorination of 1,9-Nonanediol
This protocol is adapted from general procedures for the monofluorination of diols and should be optimized for the specific substrate.
Materials:
-
1,9-Nonanediol
-
Diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,9-nonanediol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DAST (1.1 equivalents) in anhydrous dichloromethane to the cooled solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate 9-Fluorononan-1-ol.
Characterization of 9-Fluorononan-1-ol
The structural elucidation and confirmation of 9-Fluorononan-1-ol are based on a combination of spectroscopic techniques and physical property measurements.
Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for 9-Fluorononan-1-ol.
| Spectroscopic Technique | Expected/Reported Data |
| ¹H NMR | δ (ppm): 4.45 (dt, J = 47.5, 6.0 Hz, 2H, -CH ₂F), 3.64 (t, J = 6.6 Hz, 2H, -CH ₂OH), 1.75-1.50 (m, 4H), 1.45-1.25 (m, 10H). |
| ¹³C NMR | δ (ppm): 84.1 (d, J = 164 Hz, -C H₂F), 62.9 (-C H₂OH), 32.7, 30.4 (d, J = 19.5 Hz), 29.3, 25.7, 25.4 (d, J = 5.5 Hz), 21.7. |
| ¹⁹F NMR | δ (ppm): -218.0 (tt, J = 47.5, 25.0 Hz). |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 162.14. Fragmentation: Loss of H₂O (m/z = 144), α-cleavage (loss of CH₂OH, m/z = 131), and cleavage adjacent to the fluorine atom. |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3330 (broad, O-H stretch), 2930, 2855 (C-H stretch), 1060 (C-O stretch), 1050 (C-F stretch). |
Note: NMR data is based on the publication Magnetic Resonance in Chemistry, 2006, 44(6), 629-631. Specific conditions such as solvent and frequency may affect the exact chemical shifts and coupling constants.
Physical Properties
The following table lists the key physical properties of 9-Fluorononan-1-ol.
| Property | Value |
| Chemical Formula | C₉H₁₉FO |
| Molecular Weight | 162.24 g/mol |
| Appearance | Colorless liquid (expected) |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
| Refractive Index | Not reported |
Signaling Pathways and Logical Relationships
The synthesis of 9-Fluorononan-1-ol does not directly involve biological signaling pathways. However, the logical relationship of the synthetic process can be visualized as a multi-step transformation with defined inputs and outputs.
Diagram of the Synthetic Transformation Logic:
"physical and chemical properties of 9-fluorononan-1-ol"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 9-fluorononan-1-ol (CAS No. 463-24-1). This monofluorinated long-chain alcohol is a subject of increasing interest in various scientific fields, including agrochemical research and medicinal chemistry, due to the unique properties imparted by the terminal fluorine atom.
Core Physical and Chemical Properties
Quantitative data for 9-fluorononan-1-ol is summarized in the table below, providing a clear comparison of its key physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 463-24-1 | [1][2] |
| Molecular Formula | C₉H₁₉FO | [1] |
| Molecular Weight | 162.25 g/mol | [1] |
| Density | 0.9280 g/cm³ | ChemBK |
| Boiling Point | 222.2 °C at 760 mmHg | ChemBK |
| Flash Point | 119.3 °C | ChemBK |
| Vapor Pressure | 0.0211 mmHg at 25°C | ChemBK |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis and Experimental Protocols
A common precursor for the synthesis of 9-fluorononan-1-ol is 9-bromononan-1-ol. The synthesis would typically involve a nucleophilic substitution reaction where the bromide is displaced by a fluoride ion. Silver(I) fluoride (AgF) is a potential fluorinating agent for this purpose.
Hypothetical Experimental Protocol: Synthesis of 9-Fluorononan-1-ol from 9-Bromononan-1-ol
Materials:
-
9-bromononan-1-ol
-
Silver(I) fluoride (AgF)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Purification supplies (silica gel for column chromatography, distillation apparatus)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 9-bromononan-1-ol in an appropriate anhydrous solvent.
-
Addition of Fluorinating Agent: Add a molar excess of silver(I) fluoride to the stirred solution. The reaction is typically carried out at an elevated temperature to facilitate the substitution.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid silver bromide precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by silica gel column chromatography or distillation to yield pure 9-fluorononan-1-ol.
Characterization: The final product would be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
A generalized workflow for the synthesis of 9-fluorononan-1-ol.
Spectroscopic Data (Predicted)
While experimental spectra for 9-fluorononan-1-ol are not widely published, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would show a triplet of triplets for the proton on the carbon bearing the fluorine atom (C9) due to coupling with the fluorine atom and the adjacent methylene protons. The protons of the methylene group attached to the hydroxyl group (C1) would appear as a triplet. The remaining methylene protons would appear as a complex multiplet in the aliphatic region.
-
¹³C NMR: The carbon directly bonded to fluorine (C9) would show a large one-bond carbon-fluorine coupling constant. The signal for the carbon bearing the hydroxyl group (C1) would be in the typical range for a primary alcohol.
-
¹⁹F NMR: A single resonance, likely a triplet of triplets, would be observed due to coupling with the adjacent protons.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 162. Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage.[3] The presence of fluorine would also influence the fragmentation pattern.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A C-F stretching vibration would be expected in the 1000-1400 cm⁻¹ region.
Reactivity and Chemical Properties
The presence of a terminal fluorine atom significantly influences the chemical properties of 9-fluorononan-1-ol. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the fluorine substituent relatively inert to many chemical transformations.[2] This stability can be advantageous in designing molecules with enhanced metabolic stability.[2] The hydroxyl group, however, remains a reactive site and can undergo typical alcohol reactions such as oxidation, esterification, and etherification.
Applications in Drug Development and Research
While specific studies detailing the use of 9-fluorononan-1-ol in drug development are limited in the public domain, the introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry. Fluorination can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
The long alkyl chain of 9-fluorononan-1-ol suggests potential applications in areas where lipophilicity is a key factor, such as in the development of molecules that can cross cell membranes. It could serve as a building block for the synthesis of more complex fluorinated molecules with potential therapeutic applications. For instance, it could be incorporated into lipids or other macromolecules to study their behavior in biological systems or to develop novel drug delivery systems.
At present, the primary documented application of 9-fluorononan-1-ol is as a versatile intermediate in the agrochemical industry, where the fluorine atom contributes to the enhanced stability and efficacy of pesticides and herbicides.[2]
Logical Relationship of Fluorination Effects
Relationship between fluorination and potential applications.
Conclusion
9-Fluorononan-1-ol is a molecule with a unique combination of a reactive alcohol functional group and a stable terminal fluorine atom. While its current primary application lies in the agrochemical sector, its properties make it an interesting candidate for further research in medicinal chemistry and materials science. The lack of extensive public data on its biological activity and detailed synthesis protocols highlights an opportunity for further investigation into the potential of this and similar monofluorinated long-chain alcohols.
References
Spectroscopic Profile of 9-Fluoro-1-nonanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 9-fluoro-1-nonanol. Due to the limited availability of a complete public dataset for 9-fluoro-1-nonanol, this guide also includes comparative data from its structural analog, 9-bromo-1-nonanol, to provide valuable context and predictive insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 9-fluoro-1-nonanol, ¹H, ¹³C, and ¹⁹F NMR are all highly relevant.
¹H NMR Spectroscopy
Data:
While a specific experimental spectrum for 9-fluoro-1-nonanol is not publicly available, the expected chemical shifts can be predicted based on the structure. The terminal fluorine atom will have the most significant deshielding effect on the adjacent methylene group (C9), with the effect diminishing along the carbon chain.
Table 1: Predicted ¹H NMR Chemical Shifts for 9-Fluoro-1-nonanol
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 | ~3.6 | Triplet |
| H-9 | ~4.4 | Triplet of triplets |
| H-2 to H-8 | 1.2 - 1.7 | Multiplets |
| OH | Variable | Singlet (broad) |
Experimental Protocol:
A typical ¹H NMR spectrum would be acquired by dissolving a ~5-10 mg sample of 9-fluoro-1-nonanol in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 300, 400, or 500 MHz NMR spectrometer at room temperature. Key acquisition parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Data processing would involve Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy
Data:
Table 2: ¹³C NMR Chemical Shifts for 9-Bromo-1-nonanol
| Carbon | Chemical Shift (ppm) |
| C1 | 62.9 |
| C2 | 32.7 |
| C3 | 25.6 |
| C4 | 29.3 |
| C5 | 28.7 |
| C6 | 28.1 |
| C7 | 32.8 |
| C8 | 33.9 |
| C9 | 34.0 |
Source: PubChem CID 108700
For 9-fluoro-1-nonanol, the chemical shift of C9 would be significantly different due to the higher electronegativity of fluorine, and it would appear as a doublet due to one-bond C-F coupling.
Experimental Protocol:
The sample preparation would be similar to that for ¹H NMR. The ¹³C NMR spectrum would be acquired on the same spectrometer, typically with a proton-decoupling sequence. Important parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve a good signal-to-noise ratio.
¹⁹F NMR Spectroscopy
Data:
A SpectraBase entry confirms the existence of a ¹⁹F NMR spectrum for 9-fluoro-1-nonanol[1]. While the specific chemical shift is not provided without an account, for a primary fluoroalkane, the ¹⁹F chemical shift is expected to be in the range of -215 to -225 ppm relative to CFCl₃. The signal would likely appear as a triplet due to coupling with the adjacent protons on C9.
Experimental Protocol:
¹⁹F NMR spectra can be recorded on a multinuclear NMR spectrometer. The sample preparation is the same as for ¹H and ¹³C NMR. No special standard is typically needed as the spectrometer's frequency is referenced internally.
Infrared (IR) Spectroscopy
Data:
An experimental IR spectrum for 9-fluoro-1-nonanol is not publicly available. However, the spectrum is expected to show characteristic absorption bands for the O-H, C-H, and C-F bonds.
Table 3: Predicted IR Absorptions for 9-Fluoro-1-nonanol
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3200 - 3600 | Strong, broad |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-O stretch | 1050 - 1150 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
Experimental Protocol:
An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of the liquid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr). A background spectrum of the clean ATR crystal or empty salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Data:
The exact mass of 9-fluoro-1-nonanol is 162.141993 g/mol for the molecular formula C₉H₁₉FO[1]. The mass spectrum would show the molecular ion peak (M⁺) at m/z 162.
Table 4: Predicted Key Fragments in the Mass Spectrum of 9-Fluoro-1-nonanol
| m/z | Fragment |
| 162 | [M]⁺ |
| 144 | [M - H₂O]⁺ |
| 133 | [M - CH₂OH]⁺ |
| 45 | [CH₂=OH]⁺ |
Experimental Protocol:
A mass spectrum can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile solvent like dichloromethane or methanol, is injected into the GC. The components are separated on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like 9-fluoro-1-nonanol.
Caption: Logical workflow for spectroscopic analysis.
This guide provides a framework for understanding the expected spectroscopic properties of 9-fluoro-1-nonanol. While a complete, experimentally verified dataset is not currently in the public domain, the information presented here, based on available data and established spectroscopic principles, serves as a valuable resource for researchers in the field.
References
A Technical Guide to 9-Fluoro-1-nonanol
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 140733-31-9
Disclaimer: Publicly available experimental data for 9-Fluoro-1-nonanol is limited. This guide provides information based on established principles of organofluorine chemistry and data from related compounds to infer its likely properties, synthesis, and potential applications.
Introduction
9-Fluoro-1-nonanol is a terminally monofluorinated long-chain alcohol. The introduction of a single fluorine atom at the terminus of an aliphatic chain can significantly alter the molecule's physical, chemical, and biological properties without drastically changing its overall size. This "minimalist" modification can lead to unique applications in materials science and drug discovery, as fluorine's high electronegativity can influence intermolecular interactions, metabolic stability, and lipophilicity. This document serves as a technical guide, summarizing predicted properties, potential synthetic routes, and hypothetical experimental protocols related to 9-Fluoro-1-nonanol.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of 9-fluoro-1-nonanol and related compounds for comparison.
| Property | 9-Fluoro-1-nonanol (Predicted) | 1-Nonanol (Reference) |
| CAS Number | 140733-31-9 | 143-08-8 |
| Molecular Formula | C9H19FO | C9H20O |
| Molecular Weight | 162.24 g/mol | 144.25 g/mol |
| Boiling Point | Higher than 1-nonanol due to increased polarity and dipole moment. | 215 °C |
| Density | Higher than 1-nonanol. | 0.827 g/cm³ |
| LogP | Similar to or slightly higher than 1-nonanol. | ~3.5 |
| Acidity (pKa) | Lower than 1-nonanol due to the electron-withdrawing effect of fluorine. | ~16 |
Synthesis and Experimental Protocols
The synthesis of 9-fluoro-1-nonanol would likely involve the nucleophilic fluorination of a suitable 9-carbon precursor. Below are detailed, generalized experimental protocols for plausible synthetic routes.
Synthesis from 1,9-Nonanediol
This approach involves the selective monofluorination of a diol, which can be challenging but offers a direct route.
Experimental Protocol:
-
Protection of one hydroxyl group: React 1,9-nonanediol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to yield 9-(tert-butyldimethylsilyloxy)-1-nonanol.
-
Activation of the remaining hydroxyl group: The free hydroxyl group is converted to a good leaving group. For example, reaction with tosyl chloride in pyridine yields the corresponding tosylate.
-
Nucleophilic Fluorination: The tosylate is then reacted with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6) in a polar aprotic solvent (e.g., acetonitrile) at elevated temperature to introduce the fluorine atom.
-
Deprotection: The silyl protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield 9-fluoro-1-nonanol.
-
Purification: The final product is purified by column chromatography on silica gel.
Synthesis from 9-Bromo-1-nonanol
This is a more common approach involving the displacement of a halide.
Experimental Protocol:
-
Protection of the hydroxyl group: The hydroxyl group of 9-bromo-1-nonanol is protected, for example, as a tetrahydropyranyl (THP) ether by reacting with dihydropyran in the presence of an acid catalyst.
-
Nucleophilic Fluorination: The bromide is displaced by fluoride using a reagent like silver(I) fluoride or potassium fluoride with a phase-transfer catalyst in an appropriate solvent.
-
Deprotection: The THP protecting group is removed under acidic conditions (e.g., dilute HCl in methanol) to give 9-fluoro-1-nonanol.
-
Purification: The crude product is purified by distillation under reduced pressure or column chromatography.
Spectroscopic Characterization (Predicted)
The successful synthesis of 9-fluoro-1-nonanol would be confirmed by standard spectroscopic methods.
| Spectroscopy | Expected Observations |
| ¹H NMR | - A triplet of doublets for the methylene protons adjacent to the fluorine atom (-CH₂F) due to coupling with both the adjacent methylene protons and the fluorine atom. - A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH). - Complex multiplets for the other methylene protons in the chain. |
| ¹³C NMR | - A doublet for the carbon atom bonded to fluorine (C-F) with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 160-170 Hz). - A doublet for the carbon atom beta to the fluorine with a smaller two-bond coupling constant (²JCF). |
| ¹⁹F NMR | - A triplet of triplets for the single fluorine atom, coupled to the adjacent methylene protons and the next methylene protons in the chain. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 9-fluoro-1-nonanol. - Characteristic fragmentation patterns, including the loss of water and HF. |
| IR Spectroscopy | - A broad absorption band around 3300 cm⁻¹ for the O-H stretch. - C-H stretching absorptions around 2900 cm⁻¹. - A C-F stretching absorption in the region of 1000-1100 cm⁻¹. |
Potential Biological Activity and Applications
While no specific biological activity has been reported for 9-fluoro-1-nonanol, terminally fluorinated lipids and fatty acids are of interest in drug development.
-
Metabolic Stability: The C-F bond is very strong, and the presence of fluorine can block metabolic oxidation at that position, potentially increasing the in vivo half-life of a drug candidate.
-
Membrane Interactions: Monofluorination can alter the molecule's interaction with biological membranes, which could be exploited in the design of new drug delivery systems or enzyme inhibitors.
-
Tracer for Imaging: If synthesized with the radioactive isotope ¹⁸F, 9-fluoro-1-nonanol could serve as a PET imaging agent to study lipid metabolism or distribution in vivo.
Diagrams
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of 9-fluoro-1-nonanol.
Potential Metabolic Fate
Caption: A hypothetical metabolic pathway for 9-fluoro-1-nonanol.
The Rising Profile of Terminal Monofluorinated Alcohols in Research and Development: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide delves into the burgeoning research applications of terminal monofluorinated alcohols, highlighting their synthesis, unique physicochemical properties, and transformative potential in medicinal chemistry, drug discovery, and advanced imaging techniques. The strategic incorporation of a single fluorine atom at a terminal position of an alcohol imparts profound effects on molecular conformation, metabolic stability, and biological activity, making this class of compounds a compelling area of investigation.
Physicochemical Properties: The Impact of a Single Fluorine Atom
The introduction of a terminal fluorine atom significantly alters the electronic properties of an alcohol. Fluorine's high electronegativity creates a strong dipole moment, influencing hydrogen bond acidity, lipophilicity (LogP), and the acidity constant (pKa). These modifications can be strategically exploited to fine-tune the drug-like properties of a molecule. While a comprehensive comparative dataset is still emerging in the literature, the following table summarizes available and representative data to illustrate these effects.
Table 1: Physicochemical Properties of Selected Terminal Monofluorinated Alcohols and Non-Fluorinated Analogs
| Compound | Molecular Formula | pKa | LogP (Calculated) | Boiling Point (°C) |
| Ethanol | C₂H₆O | ~16 | -0.31 | 78.37 |
| 2-Fluoroethanol | C₂H₅FO | ~14.4 | -0.19 | 103.3 |
| 1-Propanol | C₃H₈O | ~16 | 0.25 | 97 |
| 3-Fluoropropanol | C₃H₇FO | Not readily available | 0.37 | 124-126 |
| 1-Butanol | C₄H₁₀O | ~16.1 | 0.88 | 117.7 |
| 4-Fluorobutanol | C₄H₉FO | Not readily available | 0.81 | 152 |
Note: Experimental pKa and LogP values for all listed monofluorinated alcohols are not consistently available in public literature. The provided LogP values are calculated estimates to illustrate the trend. The presence of fluorine generally increases the acidity (lowers the pKa) of the alcohol due to the inductive electron-withdrawing effect of the fluorine atom.
Synthesis of Terminal Monofluorinated Alcohols: Detailed Experimental Protocols
The synthesis of terminal monofluorinated alcohols can be achieved through various methods, with nucleophilic fluorination being a common and effective approach. Deoxyfluorination of diols is another powerful strategy.
Detailed Experimental Protocol: Synthesis of 2-Fluoroethanol from Ethylene Chlorohydrin
This protocol describes the synthesis of 2-fluoroethanol via nucleophilic substitution of ethylene chlorohydrin with potassium fluoride.[1][2]
Materials:
-
Ethylene chlorohydrin (322 g)
-
Dry, powdered potassium fluoride (350 g)
-
Ethylene glycol (230 g)
-
Diethylene glycol (130 g)
-
Sodium fluoride
-
Distillation apparatus with a 30-cm column
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a reaction flask equipped with a stirrer, heating mantle, and distillation apparatus, combine dry, powdered potassium fluoride (350 g), ethylene glycol (230 g), and diethylene glycol (130 g).
-
Heat the mixture to 170-180 °C with stirring.
-
Slowly add ethylene chlorohydrin (322 g) to the hot mixture over a period of 3 hours.
-
Continuously distill off the 2-fluoroethanol product, which has a boiling point range of 97-104 °C.
-
After the addition of ethylene chlorohydrin is complete, draw a slow stream of air through the apparatus to ensure the complete removal of the 2-fluoroethanol.
-
The crude product is collected. To remove any traces of hydrogen fluoride, the crude product is stored over sodium fluoride.
-
Finally, the product is purified by redistillation to yield pure 2-fluoroethanol.
General Experimental Protocol: Deoxyfluorination of Diols
Deoxyfluorination reagents provide a versatile method for the selective monofluorination of diols. Reagents like Deoxofluor are effective for this transformation.[3]
Materials:
-
Diol (e.g., 1,3-propanediol)
-
Deoxyfluorinating agent (e.g., Deoxofluor)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and reaction vessel
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Dissolve the diol in an anhydrous solvent in a dry reaction vessel under an inert atmosphere.
-
Cool the solution to the desired temperature (often 0 °C or room temperature, depending on the substrate and reagent).
-
Slowly add the deoxyfluorinating agent to the stirred solution.
-
Allow the reaction to proceed at the chosen temperature, monitoring the progress by thin-layer chromatography (TLC) or other suitable analytical methods.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired monofluorinated alcohol.
Applications in Drug Discovery and Development
The unique properties of terminal monofluorinated alcohols make them valuable tools in medicinal chemistry.
Bioisosteric Replacement
A key application is their use as bioisosteres for other functional groups, particularly hydroxyl or methyl groups. This substitution can lead to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity.[4][5][6] The strategic replacement of a hydrogen atom with a fluorine atom can block sites of metabolism without significantly altering the molecule's overall size and shape.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7][8][9] Replacing a metabolically labile C-H bond with a C-F bond at a terminal position can significantly enhance the metabolic stability of a drug candidate, leading to a longer half-life and improved pharmacokinetic profile.
Table 2: Comparative Metabolic Stability (Illustrative)
| Compound Class | Non-Fluorinated Analog (Half-life in Microsomes) | Terminal Monofluorinated Analog (Half-life in Microsomes) |
| Phenyl-alkanol | Short | Significantly Longer |
| Alkyl Amine | Moderate | Longer |
Note: This table is illustrative. Actual improvements in metabolic stability are compound-specific and require experimental verification. The general trend observed is that terminal monofluorination can effectively block oxidative metabolism at or near the site of fluorination.
Advanced Imaging Applications: Positron Emission Tomography (PET)
Terminal monofluorinated alcohols can be radiolabeled with fluorine-18 (¹⁸F), a positron-emitting isotope with a convenient half-life of approximately 110 minutes, for use in Positron Emission Tomography (PET) imaging.[10] [¹⁸F]-labeled terminal monofluorinated alcohols can serve as novel PET tracers for various biological processes. For instance, [¹⁸F]2-fluoro-2-deoxy-D-glucose (FDG), a glucose analog, is widely used in oncology to visualize tumors with high glucose metabolism.[1][3][7] Similarly, other ¹⁸F-labeled monofluorinated alcohols can be designed to probe specific enzymes or receptors.
Experimental Workflow: Preclinical PET Imaging with a Radiolabeled Terminal Monofluorinated Alcohol
This workflow outlines the key steps for a preclinical PET imaging study using a custom ¹⁸F-labeled terminal monofluorinated alcohol in a tumor-bearing mouse model.
Protocol:
-
Radiosynthesis: Synthesize the ¹⁸F-labeled terminal monofluorinated alcohol using an automated radiosynthesis module. This typically involves a nucleophilic substitution reaction with [¹⁸F]fluoride.
-
Animal Model: Utilize a tumor-bearing mouse model (e.g., xenograft).
-
Tracer Administration: Inject a defined dose of the ¹⁸F-labeled tracer intravenously into the mouse.
-
Dynamic PET/CT Scanning: Acquire dynamic PET scans over a specific time course (e.g., 60 minutes) to monitor the tracer's biodistribution. A CT scan is performed for anatomical co-registration.[1]
-
Image Reconstruction and Analysis: Reconstruct the PET images and perform quantitative analysis to determine the tracer uptake in the tumor and other organs of interest.
Modulation of Signaling Pathways
While specific examples of terminal monofluorinated alcohols directly modulating G-protein coupled receptor (GPCR) signaling are still an active area of research, their potential is significant. As bioisosteres, they can be incorporated into ligands to alter receptor binding affinity and selectivity. The change in electronic properties and hydrogen bonding capacity upon fluorination can influence the ligand-receptor interaction, potentially leading to agonistic or antagonistic effects.
The following diagram illustrates a generic GPCR signaling pathway that could be modulated by a ligand containing a terminal monofluorinated alcohol.
Conclusion
Terminal monofluorinated alcohols represent a versatile and increasingly important class of molecules in scientific research. Their unique physicochemical properties, conferred by the strategic placement of a single fluorine atom, offer significant advantages in drug design, particularly in enhancing metabolic stability and modulating biological activity. Furthermore, their utility as platforms for developing novel PET imaging agents underscores their broad applicability. As synthetic methodologies become more refined and our understanding of fluorine's influence on molecular behavior deepens, the research applications of terminal monofluorinated alcohols are poised for continued and exciting expansion.
References
- 1. Frontiers | Short 2-[18F]Fluoro-2-Deoxy-D-Glucose PET Dynamic Acquisition Protocol to Evaluate the Influx Rate Constant by Regional Patlak Graphical Analysis in Patients With Non-Small-Cell Lung Cancer [frontiersin.org]
- 2. Optimal clinical protocols for total-body 18F-FDG PET/CT examination under different activity administration plans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 18F-FDG PET/CT Imaging In Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Urea - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. nukleertipseminerleri.org [nukleertipseminerleri.org]
An In-depth Technical Guide to the Discovery and History of Long-Chain Fluorinated Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a fluorine atom into a long alkyl chain imparts unique physicochemical properties to alcohols, a fact that has intrigued chemists and toxicologists for decades. This technical guide provides a comprehensive overview of the discovery and history of long-chain fluorinated alcohols, with a particular focus on the pioneering work on ω-fluoroalcohols and their toxicological significance. While the specific class of "9-fluorinated long-chain alcohols" is not extensively documented in historical literature, this guide addresses the synthesis, properties, and biological implications of monofluorinated long-chain alcohols, providing a foundational understanding for researchers in organic synthesis, medicinal chemistry, and toxicology.
Introduction: The Advent of Organofluorine Chemistry
The field of organofluorine chemistry began to blossom in the mid-20th century, revealing that the substitution of hydrogen with fluorine could dramatically alter the biological activity of organic molecules. The carbon-fluorine bond, being one of the strongest in organic chemistry, provides metabolic stability, while the high electronegativity of fluorine can influence the acidity, basicity, and conformational preferences of a molecule. This led to the exploration of fluorinated analogs of various biologically active compounds, including long-chain alcohols.
The Pioneering Era: Pattison, Saunders, and "Lethal Synthesis"
The initial significant research into long-chain fluorinated alcohols was driven not by therapeutic applications, but by their surprising toxicity. In the 1940s and 1950s, F. L. M. Pattison and B. C. Saunders conducted extensive studies on a series of ω-fluoroalcohols and their derivatives.[1][2][3] Their work culminated in the seminal book, "Toxic Aliphatic Fluorine Compounds," which detailed the synthesis and biological properties of these substances.[4]
The primary focus of their research was the concept of "lethal synthesis," a term coined to describe the in vivo metabolic conversion of a non-toxic or minimally toxic compound into a highly toxic substance. They discovered that ω-fluoroalcohols with an even number of carbon atoms were significantly more toxic than their odd-chain counterparts.[5] This observation was a critical clue to understanding their mechanism of action.
The Mechanism of "Lethal Synthesis"
Pattison and Saunders elucidated that ω-fluoroalcohols undergo β-oxidation in vivo, a metabolic pathway for fatty acids.[1] This process sequentially removes two-carbon units from the alkyl chain. For an even-chain ω-fluoroalcohol, this metabolic cascade ultimately yields the highly toxic fluoroacetic acid (FA). Fluoroacetic acid is then converted to fluoroacetyl-CoA, which condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle (Krebs cycle), leading to a shutdown of cellular respiration and eventual death.
Synthesis of Monofluorinated Long-Chain Alcohols
While the historical focus was on ω-fluoroalcohols, the principles of their synthesis can be applied to introduce a fluorine atom at other positions along the alkyl chain, including the 9th position. The synthesis of a specific compound like 9-fluorodecan-1-ol is not widely reported, but its preparation would follow established methods of organofluorine chemistry.
General Synthetic Strategies
The introduction of a single fluorine atom into a long alkyl chain typically involves either nucleophilic fluorination or deoxofluorination.
-
Nucleophilic Fluorination: This involves the displacement of a good leaving group (e.g., tosylate, mesylate, or a halide) with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).
-
Deoxofluorination: This method directly converts a hydroxyl group into a fluorine atom. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its analogs.
Experimental Protocol: Synthesis of ω-Fluoroalcohols (General Procedure)
The following is a generalized experimental protocol for the synthesis of an ω-fluoroalcohol from the corresponding ω-bromoalcohol, a common precursor used in the studies by Pattison and Saunders.
Reaction: R-Br + KF → R-F + KBr
Materials:
-
ω-Bromoalcohol (e.g., 10-bromodecan-1-ol)
-
Anhydrous potassium fluoride (spray-dried)
-
Diethylene glycol (solvent)
-
Phase-transfer catalyst (e.g., 18-crown-6), optional
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, combine the ω-bromoalcohol and a molar excess (typically 2-3 equivalents) of anhydrous potassium fluoride.
-
Add diethylene glycol as the solvent to create a slurry.
-
If using, add a catalytic amount of a phase-transfer catalyst.
-
Heat the mixture with stirring to a temperature of 150-180 °C and maintain under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of water and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield the pure ω-fluoroalcohol.
Quantitative Data
Quantitative data for specifically 9-fluorinated long-chain alcohols are scarce in the literature. However, the physical properties of monofluorinated alkanes and terminally fluorinated alcohols have been reported. The introduction of a fluorine atom generally leads to a slight increase in boiling point and density compared to the non-fluorinated parent compound.
Table 1: Physicochemical Properties of Selected Long-Chain Alcohols and their Fluorinated Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Decanol | C₁₀H₂₂O | 158.28 | 231 | 0.829 |
| 10-Fluoro-1-decanol | C₁₀H₂₁FO | 176.27 | ~240-245 (est.) | ~0.87 (est.) |
| 1-Dodecanol | C₁₂H₂₆O | 186.34 | 259 | 0.831 |
| 12-Fluoro-1-dodecanol | C₁₂H₂₅FO | 204.33 | ~270-275 (est.) | ~0.88 (est.) |
Note: Estimated values are based on trends observed for shorter-chain fluoroalcohols.
Table 2: Acute Toxicity of Selected ω-Fluoroalcohols in Mice (Intraperitoneal Injection)
| Compound | LD₅₀ (mg/kg) |
| 2-Fluoroethanol | 10 |
| 4-Fluorobutanol | 7.5 |
| 6-Fluorohexanol | 2.5 |
| 8-Fluorooctanol | 1.5 |
| 10-Fluorodecanol | 1.25 |
Source: Adapted from Pattison, F. L. M. (1959). Toxic Aliphatic Fluorine Compounds.[4]
Modern Perspectives and Applications
While the initial focus on long-chain fluoroalcohols was on their toxicity, modern research has explored other potential applications. The unique properties imparted by fluorine, such as increased lipophilicity and metabolic stability, are of interest in drug development. For example, fluorinated analogs of bioactive lipids are being investigated as potential therapeutic agents.
The synthesis of specifically positioned fluorinated long-chain alcohols, such as at the 9-position, remains a niche area. However, advances in selective C-H fluorination and other modern synthetic methods may make such compounds more accessible for future research into their material and biological properties.
Conclusion
The history of 9-fluorinated long-chain alcohols is intrinsically linked to the broader story of monofluorinated long-chain alcohols, a field pioneered by the toxicological studies of Pattison and Saunders. Their work on ω-fluoroalcohols and the elucidation of the "lethal synthesis" pathway represent a landmark in understanding the bioactivity of organofluorine compounds. While specific research on 9-fluorinated long-chain alcohols is not prominent, the foundational synthetic methods and toxicological principles established for ω-fluoroalcohols provide a critical framework for any future investigation into this and other classes of specifically fluorinated long-chain molecules. This guide serves as a comprehensive resource for researchers, providing the historical context, key biological pathways, and fundamental synthetic protocols relevant to this fascinating area of organofluorine chemistry.
References
- 1. 9-Fluorenol(1689-64-1) 1H NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059803) [hmdb.ca]
- 3. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dodecane, 1-fluoro- (CAS 334-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of 9-Fluoro-1-nonanol
Introduction
Fluorinated alcohols are a class of organic compounds that have garnered significant interest in various scientific and industrial fields, including materials science and drug development. Their unique properties, imparted by the high electronegativity and small size of fluorine atoms, can significantly alter the physicochemical characteristics of the parent molecule. This guide provides a comprehensive overview of the solubility and stability of long-chain fluorinated alcohols, with a specific focus on providing a predictive understanding for 9-Fluoro-1-nonanol.
Physicochemical Properties
The introduction of fluorine atoms onto an alkyl chain can profoundly influence its properties. While specific data for 9-Fluoro-1-nonanol is unavailable, the properties of 1H,1H,9H-Hexadecafluoro-1-nonanol provide a useful, albeit more extreme, comparison to non-fluorinated 1-nonanol.
Theoretical Impact of a Single Terminal Fluorine (as in 9-Fluoro-1-nonanol):
-
Polarity: The single, highly electronegative fluorine atom at the 9-position would introduce a dipole moment at that end of the molecule, increasing its overall polarity compared to 1-nonanol.
-
Boiling and Melting Points: The increased polarity and molecular weight would be expected to lead to higher boiling and melting points compared to 1-nonanol.
-
Acidity: The electron-withdrawing effect of the fluorine atom would slightly increase the acidity of the terminal hydroxyl group.
The following table summarizes the available data for 1H,1H,9H-Hexadecafluoro-1-nonanol.
| Property | Value | Reference |
| Molecular Formula | C9H4F16O | [1][2] |
| Molecular Weight | 432.10 g/mol | [1] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 57 - 60 °C | [1] |
| Boiling Point | 157 - 158 °C at 200 mmHg | [1] |
| Water Solubility | Insoluble | [3] |
| Octanol/Water Partition Coefficient (logP) | 4.691 (Crippen Method) | [4] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development and various chemical processes. For fluorinated compounds, solubility can be complex due to their often simultaneous hydrophobic and lipophobic nature.
Aqueous Solubility
1H,1H,9H-Hexadecafluoro-1-nonanol is reported to be insoluble in water.[3] The long perfluorinated chain is highly hydrophobic. For 9-Fluoro-1-nonanol, the single fluorine atom would not be expected to render the molecule water-soluble, given the long nine-carbon alkyl chain. However, its aqueous solubility would likely be slightly higher than that of 1-nonanol due to the increased polarity.
Organic Solvent Solubility
While specific quantitative data is scarce, long-chain fluorinated alcohols generally exhibit solubility in a range of organic solvents. The choice of solvent is critical for applications such as purification by crystallization.[5]
Expected Solubility of 9-Fluoro-1-nonanol: It is anticipated that 9-Fluoro-1-nonanol would be soluble in common organic solvents such as ethers, and to some extent in polar organic solvents.
Stability Profile
The stability of a chemical compound under various conditions is crucial for its storage, handling, and application.
Chemical Stability
1H,1H,9H-Hexadecafluoro-1-nonanol is a chemically stable compound.[1] Fluorine-carbon bonds are exceptionally strong, contributing to the overall stability of fluorinated molecules. It is generally resistant to chemical degradation.
Expected Stability of 9-Fluoro-1-nonanol: The presence of a single C-F bond in 9-Fluoro-1-nonanol would also impart a high degree of chemical stability at that position. The primary alcohol group would remain the most reactive site, susceptible to oxidation to an aldehyde and then a carboxylic acid.
Thermal Stability
The thermal stability of fluorinated compounds is typically high. The introduction of fluorine has been found to enhance the thermal stability of some ionic liquids.
Expected Thermal Stability of 9-Fluoro-1-nonanol: 9-Fluoro-1-nonanol is expected to have good thermal stability, likely higher than its non-fluorinated counterpart.
Metabolic Stability
Fluorotelomer alcohols (FTOHs) are known to undergo metabolism in biological systems. In vitro studies with rat hepatocytes have shown that FTOHs can be oxidized by Cytochrome P450 enzymes to form fluorotelomer aldehydes and subsequently carboxylic acids.[3] These metabolites can undergo further transformations, including conjugation with glucuronic acid or sulfate. The metabolism of 8:2 FTOH has been shown to be extensive in rats and mice, but to a lesser extent in humans.[6][7][8]
Expected Metabolic Fate of 9-Fluoro-1-nonanol: It is plausible that 9-Fluoro-1-nonanol would also be a substrate for metabolic enzymes, primarily at the alcohol functional group, leading to its corresponding aldehyde and carboxylic acid. The presence of the terminal fluorine may influence the rate and regioselectivity of metabolism on the alkyl chain.
Experimental Protocols
Determination of Aqueous Solubility (Saturation Shake-Flask Method)
The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of the solid compound to a vial containing deionized water or a buffer of a specific pH.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Stability Testing Protocol
Stability testing is essential to determine the shelf-life and storage conditions of a substance.
Protocol:
-
Sample Preparation: Prepare multiple samples of the compound in the desired formulation or as a pure substance.
-
Storage Conditions: Store the samples under various controlled conditions of temperature, humidity, and light, as defined by ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: Analyze the samples for degradation products and any changes in physical or chemical properties using validated analytical methods (e.g., HPLC for purity and degradation products).
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Measurement.
Postulated Metabolic Pathway of a Generic Long-Chain Fluorinated Alcohol
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1H,1H,9H-Hexadecafluoro-1-nonanol [webbook.nist.gov]
- 3. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. 1H,1H,9H-Hexadecafluoro-1-nonanol | 376-18-1 | Benchchem [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro metabolism of 8-2 fluorotelomer alcohol: interspecies comparisons and metabolic pathway refinement | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
A Theoretical and Spectroscopic Approach to the Conformational Analysis of 9-Fluorononanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Conformational Analysis
The spatial arrangement of atoms in a molecule, or its conformation, dictates its interactions with its environment. For a long-chain functionalized alkane such as 9-fluorononanol, the flexibility of the nonane backbone, coupled with the influence of the terminal hydroxyl and fluorine substituents, gives rise to a multitude of possible conformers. These conformers can exhibit different energies, dipole moments, and steric profiles, which in turn affect properties like boiling point, solubility, and, crucially for pharmaceutical applications, binding affinity to biological targets.
The presence of a fluorine atom is of particular interest. Fluorine's high electronegativity and relatively small size can lead to significant electronic effects on the molecule's structure and stability, influencing gauche effects and intramolecular hydrogen bonding. A thorough conformational analysis is therefore essential for a complete understanding of 9-fluorononanol's behavior.
Theoretical/Computational Methodology
A multi-step computational approach is recommended to efficiently explore the conformational space of 9-fluorononanol.
Initial Conformational Search
The first step is a broad exploration of the potential energy surface to identify as many low-energy conformers as possible. A common approach is to use a molecular mechanics force field, which provides a computationally inexpensive way to sample a large number of conformations.
Experimental Protocol: Molecular Mechanics Conformational Search
-
Software: Utilize computational chemistry software such as Spartan, GMMX, or the molecular mechanics modules within Gaussian or ORCA.
-
Force Field: Employ a suitable force field, such as MMFF94 or OPLS3e, which are generally well-parameterized for organic molecules.
-
Search Algorithm: Perform a systematic or stochastic search. A common method is a torsional scan, where the dihedral angles along the C-C backbone are systematically rotated. For a molecule like 9-fluorononanol, the key dihedral angles to scan are C1-C2-C3-C4, C2-C3-C4-C5, and so on, up to the C7-C8-C9-F dihedral.
-
Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local minimum on the potential energy surface.
-
Filtering: Discard duplicate conformers and those with energies significantly higher (e.g., >10 kcal/mol) than the identified global minimum.
Quantum Mechanical Refinement
The geometries and energies of the low-energy conformers identified in the molecular mechanics search should be refined using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a widely used and effective method for this purpose.
Experimental Protocol: DFT Optimization and Energy Calculation
-
Software: Use quantum chemistry packages like Gaussian, ORCA, or Q-Chem.
-
Method: A popular choice is the B3LYP functional, which provides a good balance of accuracy and computational cost. Other functionals like M06-2X or ωB97X-D can also be employed, especially for systems where dispersion forces are important.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) is a reasonable starting point for geometry optimization. For more accurate single-point energy calculations, a larger basis set like 6-311+G(2d,p) or an Ahlrichs-type basis set like def2-TZVP is recommended.
-
Solvation Model: To simulate the effects of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model can be applied during the final energy calculations. The choice of solvent would depend on the experimental conditions being modeled.
-
Frequency Analysis: Perform a frequency calculation for each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
Data Presentation
The quantitative data obtained from the computational studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Calculated Relative Energies and Key Geometric Parameters of 9-Fluorononanol Conformers
| Conformer ID | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Key Dihedral Angle 1 (°)* | Key Dihedral Angle 2 (°)** | O-H•••F Distance (Å) |
| Conf-1 | 0.00 | 0.00 | -178.5 | 65.2 | 2.85 |
| Conf-2 | 0.45 | 0.52 | 68.3 | 179.1 | N/A |
| Conf-3 | 0.98 | 1.10 | -60.1 | -62.4 | N/A |
| ... | ... | ... | ... | ... | ... |
* e.g., C6-C7-C8-C9 ** e.g., C7-C8-C9-F Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Validation
Theoretical predictions should ideally be validated through experimental measurements. For conformational analysis of flexible molecules in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.
NMR Spectroscopy
The analysis of coupling constants, particularly three-bond scalar couplings (³J), can provide valuable information about dihedral angles through the Karplus equation. For 9-fluorononanol, ¹H-¹H and ¹H-¹⁹F coupling constants would be of interest.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sample of 9-fluorononanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire high-resolution 1D ¹H and ¹⁹F NMR spectra, as well as 2D correlation spectra such as COSY (¹H-¹H) and HSQC (¹H-¹³C), to aid in signal assignment.
-
Coupling Constant Extraction: Extract the relevant ³J(H,H) and ³J(H,F) coupling constants from the spectra. This may require spectral simulation for complex multiplets.
-
Karplus Analysis: Use parameterized Karplus equations to relate the experimentally measured coupling constants to the corresponding dihedral angles.
-
Comparison with Theory: Compare the experimentally derived dihedral angles with the population-weighted average of the dihedral angles calculated for the ensemble of low-energy conformers from the DFT calculations. A good agreement between the experimental and theoretical data would lend confidence to the computational model.
Visualization of Workflow
A diagrammatic representation of the theoretical and experimental workflow can provide a clear overview of the entire process.
Caption: Workflow for the conformational analysis of 9-fluorononanol.
Conclusion
The conformational analysis of 9-fluorononanol, while not yet specifically detailed in the literature, can be effectively undertaken using a combination of computational and experimental techniques. The workflow presented in this guide, which involves a hierarchical computational approach from molecular mechanics to DFT, coupled with experimental validation via NMR spectroscopy, provides a comprehensive framework for elucidating the conformational preferences of this and other flexible fluorinated molecules. The resulting detailed understanding of the molecule's three-dimensional structure is invaluable for predicting its properties and interactions, particularly in the context of materials science and drug development.
Exploring the Biological Activity of Monofluorinated Alkanols: A Technical Guide
October 30, 2025
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Monofluorinated alkanols, a specific class of organofluorine compounds, represent a subtle yet powerful modification to bioactive scaffolds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these compounds. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource featuring quantitative activity data, detailed experimental protocols, and visual diagrams of key cellular and experimental pathways.
Introduction
Organofluorine chemistry has yielded a significant percentage of the pharmaceuticals currently on the market. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, leading to enhanced biological performance. Monofluorinated alkanols, characterized by a single fluorine atom and a hydroxyl group on an alkyl backbone, serve as valuable building blocks and bioactive molecules. Their altered inductive effects and hydrogen bonding capabilities can lead to potent and selective biological activities, including anticancer and antimicrobial effects. This guide will delve into the core aspects of their evaluation, from chemical synthesis to cellular impact.
Synthesis of Monofluorinated Alkanols
The synthesis of monofluorinated alkanols often involves the regioselective and stereoselective introduction of a fluorine atom, which can be challenging. A primary and effective method is the deoxyfluorination of diols, where one hydroxyl group is selectively replaced by fluorine.
Key Synthetic Method: Selective Deoxyfluorination of Diols
A common approach involves the use of reagents like diethylaminosulfur trifluoride (DAST) or its safer alternatives (e.g., Deoxofluor). Another refined method utilizes a cyclic acetal intermediate of N,N-diethyl-4-methoxybenzamide (DFMBA) with a diol, which is then cleaved with an HF source like triethylamine trishydrofluoride (Et3N-3HF) to yield the monofluorinated product with high regioselectivity.
The general workflow for this synthesis is depicted below.
Caption: General workflow for selective monofluorination of diols.
Biological Activity of Monofluorinated Alkanols
Monofluorinated alkanols have been investigated for a range of biological activities. Their efficacy is highly dependent on the specific structure, including chain length and the position of the fluorine atom relative to the hydroxyl group.
Anticancer Activity
The cytotoxic potential of fluorinated compounds against cancer cell lines is a major area of research. The introduction of fluorine can enhance the molecule's ability to induce apoptosis or disrupt key cellular processes in cancer cells. While comprehensive data across a wide range of simple monofluorinated alkanols is limited in public literature, studies on closely related structures provide significant insights. For instance, fluorinated analogs of natural products often show potent activity.
Table 1: Cytotoxic Activity of Representative Fluorinated Alkanols and Related Compounds
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| (1R,2S)-2-fluoro-1,2-diphenylethanol | Not Specified | Not Specified | Data Not Available | Generic Structure |
| 3-Fluoro-D-galactosamine (deacetylated) | PC-3 (Prostate) | MTT Assay | 28 | [1] |
| 4-Fluoro-D-galactosamine (deacetylated) | PC-3 (Prostate) | MTT Assay | 54 | [1] |
| 4-aza-2,3-didehydropodophyllotoxin analog | Hep-G2 (Liver) | MTT Assay | 52.2 - 261.2 | [2] |
| 4-aza-2,3-didehydropodophyllotoxin analog | MCF-7 (Breast) | MTT Assay | 52.2 - 261.2 | [2] |
| Reference Drug: 5-Fluorouracil | PC-3 (Prostate) | MTT Assay | 69 | [1] |
| Reference Drug: Cisplatin | PC-3 (Prostate) | MTT Assay | 182 |[1] |
Note: Data for simple, non-derivatized monofluorinated alkanols are scarce; related complex structures are presented to illustrate the potential of the C-F bond in achieving cytotoxicity.
Antimicrobial Activity
The antibacterial and antifungal properties of long-chain fatty alcohols are known to vary with the length of their aliphatic chain. Fluorination can modulate these properties by altering membrane permeability and interaction with microbial enzymes.
Table 2: Antimicrobial Activity of Representative Fluorinated Compounds
| Compound | Organism | Assay Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Monofluorinated Long-Chain Alkanols | Staphylococcus aureus | Broth Dilution | Varies by chain length | [3] |
| Indole Acetic Acid (IAA) | Candida albicans | Broth Dilution | 400 mg/L |[4] |
Note: Quantitative MIC values for specific monofluorinated alkanols are not widely reported and are highly structure-dependent.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many cytotoxic agents, including those containing fluorine, exert their anticancer effects is through the induction of programmed cell death, or apoptosis. While the direct mechanism for monofluorinated alkanols is not fully elucidated, it is hypothesized that they may be metabolized in vivo to release fluoride ions or that the intact molecule interacts with cellular targets, triggering apoptotic signaling cascades.
Fluoride itself is known to induce apoptosis through multiple pathways:
-
Oxidative Stress: Generation of reactive oxygen species (ROS).[5]
-
Mitochondrial (Intrinsic) Pathway: ROS can cause mitochondrial membrane disruption, leading to the release of cytochrome c. This activates caspase-9, which in turn activates the executioner caspase-3.[6][7]
-
Death Receptor (Extrinsic) Pathway: Fluoride can activate the Fas/FasL signaling system, leading to the activation of caspase-8 and subsequently caspase-3.[7][8]
-
Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio promotes apoptosis.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. fetena.net [fetena.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Fluoride Induces Apoptosis in Mammalian Cells: In Vitro and In Vivo Studies | Anticancer Research [ar.iiarjournals.org]
A Comprehensive Guide to the Synthesis of ω-Fluoroalcohols for Researchers and Drug Development Professionals
An in-depth exploration of the primary synthetic routes to ω-fluoroalcohols, this technical guide provides a detailed overview of key methodologies, experimental protocols, and comparative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating critical information for the strategic incorporation of fluorine into alcoholic moieties.
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Consequently, the synthesis of fluorinated organic compounds, particularly ω-fluoroalcohols, has garnered significant attention in the pharmaceutical and agrochemical industries. These compounds serve as versatile building blocks for the synthesis of more complex fluorinated molecules. This review outlines the most pertinent and effective methods for the synthesis of ω-fluoroalcohols, with a focus on providing actionable experimental details and comparative data.
Key Synthetic Methodologies
The synthesis of ω-fluoroalcohols can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The primary methods discussed in this review are:
-
Reduction of Fluorinated Esters and Carboxylic Acids: A straightforward and widely used approach.
-
Organocatalytic α-Fluorination and Subsequent Reduction: An elegant method for the enantioselective synthesis of β-fluoroalcohols.
-
Ring-Opening of Epoxides: A versatile route to β-fluoroalcohols.
-
Telomerization of Fluoroalkenes: An industrial method for producing short-chain ω-fluoroalcohols.
-
Hydroformylation of Fluoroalkenes: A method for the direct conversion of fluoroalkenes to longer-chain ω-fluoroalcohols.
Reduction of Fluorinated Esters and Carboxylic Acids
The reduction of fluorinated carboxylic acid derivatives is one of the most common and direct methods for the preparation of ω-fluoroalcohols. This approach typically involves the use of powerful reducing agents or catalytic hydrogenation.
Reduction with Metal Hydrides
Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed for the reduction of fluorinated esters. While LiAlH₄ is a more potent reducing agent, NaBH₄ offers milder reaction conditions and greater functional group tolerance.
Experimental Protocol: Synthesis of 4,4,4-Trifluorobutanol via Reduction of Ethyl 4,4,4-trifluorobutanoate
A synthetic method for 4,4,4-trifluorobutanol involves the reduction of ethyl 4,4,4-trifluoroacetate's derivatives. One route begins with the reaction of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate to yield 2-(2,2,2-trifluoroethyl)-diethyl malonate. This intermediate then undergoes a decarboxylation reaction to produce ethyl 4,4,4-trifluoroacetate. The final step is the reduction of the ester to the desired 4,4,4-trifluorobutanol.[1]
-
Step 1: Synthesis of 2-(2,2,2-trifluoroethyl)-diethyl malonate: Diethyl malonate is dissolved in a suitable solvent, and a basic catalyst such as sodium methoxide or sodium ethoxide is added. The mixture is heated, and 2,2,2-trifluoroethyl p-toluenesulfonate is added in batches. The reaction is maintained at 65-70 °C. After completion, the product is isolated through appropriate workup procedures. The molar ratio of diethyl malonate to the tosylate is typically between 1.0:1 and 1.2:1.[1]
-
Step 2: Synthesis of Ethyl 4,4,4-trifluoroacetate: The 2-(2,2,2-trifluoroethyl)-diethyl malonate is dissolved in a solvent, and a salt such as sodium chloride or calcium chloride and water are added. The mixture is heated to 120-130 °C to effect decarboxylation.[1]
-
Step 3: Synthesis of 4,4,4-Trifluorobutanol: The resulting ethyl 4,4,4-trifluoroacetate is reduced to 4,4,4-trifluorobutanol. While the specific reducing agent for this exact patent is a proprietary detail, a common method for such a transformation is the use of sodium borohydride in the presence of a catalyst like calcium chloride or lithium chloride.[1]
Another synthetic pathway to 4,4,4-trifluorobutanol starts with the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This ketone is then reduced, followed by hydrolysis to yield the final product. This method avoids the use of Freon raw materials and hazardous lithium aluminum hydride.[2]
Catalytic Hydrogenation
Catalytic hydrogenation offers a scalable and often more environmentally friendly alternative to metal hydride reductions. Various catalysts, including those based on nickel, copper, rhodium, and iridium, have been shown to be effective.
Experimental Protocol: Catalytic Hydrogenation of Ethyl Acetate to Ethanol
While not a direct synthesis of a fluoroalcohol, the hydrogenation of ethyl acetate to ethanol provides a relevant experimental framework. In a typical procedure, ethyl acetate (0.02 mol) is dissolved in n-butanol (50 mL) and placed in a 200 mL stainless steel autoclave with a Ni-based catalyst (0.14 g) derived from Ni/Al hydrotalcite-like compounds. The autoclave is purged with hydrogen and then pressurized to 6.0 MPa. The reaction is heated to 250 °C for 9 hours with stirring at 600 rpm. This process has been shown to yield ethanol with a selectivity of up to 68.2% and a yield of 61.7%.[3] A similar process using a copper chromite catalyst has also been reported to achieve high conversion (90%) and selectivity (93%) for ethanol.[4]
Table 1: Comparison of Reduction Methods for Fluorinated Esters and Carboxylic Acids
| Method | Reducing Agent/Catalyst | Substrate | Product | Yield (%) | Reaction Conditions |
| Metal Hydride Reduction | NaBH₄/Catalyst | Ethyl 4,4,4-trifluoroacetate | 4,4,4-Trifluorobutanol | - | - |
| Catalytic Hydrogenation | Ni-based catalyst | Ethyl Acetate | Ethanol | 61.7 | 250 °C, 6.0 MPa H₂, 9 h[3] |
| Catalytic Hydrogenation | Copper Chromite | Ethyl Acetate | Ethanol | >90 (conversion) | 280 °C, 500 psig H₂[4] |
| Catalytic Hydrogenation | Rhodium or Iridium | Fluorine-containing carboxylic acids | Fluorine-containing primary alcohols | up to 94 | 50-150 °C, 5-15 atm H₂, 2-24 h |
Organocatalytic α-Fluorination and Subsequent Reduction
The enantioselective synthesis of β-fluoroalcohols is of great interest in medicinal chemistry. Organocatalysis has emerged as a powerful tool for the asymmetric α-fluorination of aldehydes, which can then be readily reduced to the corresponding chiral β-fluoroalcohols.
Experimental Protocol: Enantioselective Synthesis of (R)-2-Fluoro-1-alkanol
This two-step, one-pot procedure utilizes a chiral imidazolidinone catalyst for the asymmetric α-fluorination of an aldehyde, followed by in-situ reduction with sodium borohydride.
-
Step 1: Asymmetric α-Fluorination: To a solution of the desired aldehyde (1.5 mmol) in tert-butyl methyl ether (2 mL), the chiral organocatalyst (e.g., a Jørgensen-Hayashi type catalyst, 0.05 mmol) and N-fluorobenzenesulfonimide (NFSI, 0.5 mmol) are added. The reaction mixture is stirred at room temperature.[5]
-
Step 2: In-situ Reduction: The reaction mixture is then poured into a methanol/dichloromethane solution (1:4, 5 mL) at 0 °C. Sodium borohydride (5 mmol) is added, and the mixture is stirred at room temperature for 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The organic layer is dried and concentrated, and the crude product is purified by silica gel column chromatography.[5]
This methodology has been successfully applied to a variety of aldehydes, affording the corresponding β-fluoroalcohols in good yields and high enantioselectivities.[5][6]
Table 2: Enantioselective Synthesis of β-Fluoroalcohols via Organocatalysis
| Aldehyde Substrate | Product | Yield (%) | ee (%) |
| α-Chloro-α-alkyl aldehyde | (R)-2-Chloro-2-fluoro-1-alkanol | 74 | 94 |
Ring-Opening of Epoxides
The ring-opening of epoxides with a fluoride source is a direct and efficient method for the synthesis of β-fluoroalcohols. This reaction can be catalyzed by various reagents and can be rendered enantioselective through the use of chiral catalysts.
Experimental Protocol: Synthesis of 2'-α-Fluoro-2'-β-methyl Carbocyclic Nucleoside Intermediate
This procedure illustrates the selective ring-opening of an epoxide to introduce a fluorine atom, a key step in the synthesis of novel carbocyclic nucleoside analogues. The key fluorinated intermediate is prepared from an epoxide intermediate via selective ring-opening of the epoxide.[7] While the specific fluoride source and detailed conditions for this particular synthesis are proprietary, a common method for such transformations involves reagents like potassium bifluoride (KHF₂) or amine-HF complexes.
Logical Flow of Epoxide Ring-Opening for β-Fluoroalcohol Synthesis
References
- 1. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 2. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
- 3. Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Fluorination of 1-Nonanol using Diethylaminosulfur Trifluoride (DAST)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylaminosulfur trifluoride (DAST) is a widely utilized fluorinating agent in organic synthesis, valued for its ability to convert primary alcohols to their corresponding alkyl fluorides under mild conditions. This transformation is of significant interest in medicinal chemistry and materials science, as the introduction of fluorine can dramatically alter a molecule's biological activity, lipophilicity, and metabolic stability. This document provides detailed application notes and a comprehensive protocol for the fluorination of 1-nonanol to 1-fluorononane using DAST.
Reaction and Mechanism
The reaction of a primary alcohol, such as 1-nonanol, with DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. Subsequent nucleophilic attack by a fluoride ion, typically via an SN2 pathway, results in the displacement of the sulfur-containing leaving group and the formation of the alkyl fluoride with an inversion of configuration at the carbon center.[1]
References
Application Notes and Protocols for the Electrochemical Fluorination of Terminal Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical fluorination (ECF) of terminal diols. This technique offers a valuable alternative to traditional chemical fluorination methods, enabling the selective introduction of fluorine atoms into organic molecules, a critical process in the development of pharmaceuticals, agrochemicals, and advanced materials.
Introduction to Electrochemical Fluorination of Diols
Electrochemical fluorination is an electromethod where C-H bonds are converted to C-F bonds at an anode in a suitable electrolyte solution. For terminal diols, this process can theoretically lead to a range of products, from mono-fluorinated diols to perfluorinated ethers, depending on the reaction conditions. The two primary approaches are:
-
Simons Process: This classic method employs anhydrous hydrogen fluoride (aHF) as both the solvent and fluorine source, with a nickel anode. It typically leads to exhaustive fluorination (perfluorination) and can result in molecular rearrangements and fragmentation.
-
Selective Partial Fluorination: This approach utilizes aprotic organic solvents and fluoride salts, such as triethylamine trihydrofluoride (Et₃N·3HF), as the fluorine source and supporting electrolyte. This method allows for more controlled and selective introduction of fluorine atoms.
The focus of these notes is on selective partial fluorination, which is of greater interest for fine chemical and pharmaceutical synthesis.
Reaction Mechanism and Pathways
The selective electrochemical fluorination of alcohols, including diols, is generally understood to proceed through an Electrochemical-Chemical-Electrochemical-Chemical (ECEC) mechanism.
A simplified proposed pathway for the mono-fluorination of a terminal diol at one of the hydroxyl-bearing carbons is depicted below.
Caption: Proposed ECEC mechanism for the anodic mono-fluorination of a terminal diol.
Quantitative Data Summary
Direct quantitative data for the electrochemical fluorination of a wide range of simple terminal diols is limited in publicly accessible literature. However, data from a closely related substrate, ethylene carbonate (a cyclic derivative of ethylene glycol), provides valuable insights.
| Substrate | Anode | Cathode | Fluorinating Agent/Electrolyte | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Ethylene Carbonate | Gas Diffusion Layer (GDL) | Pb | Et₃N·3HF | 66 | 61 (for 4-fluoroethylene carbonate) | 40 | Patent US9340884B2 |
| Ethylene Carbonate | GDL | Pb | Et₃N·3HF | 28 | 24 (for 4-fluoroethylene carbonate) | 7 | Patent US9340884B2 |
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of specific parameters such as current density, temperature, and substrate concentration is recommended for each specific diol.
General Protocol for Selective Electrochemical Fluorination of a Terminal Diol
This protocol is based on the principles of selective fluorination using organic-based electrolytes.
Materials and Equipment:
-
Undivided electrochemical cell (e.g., made of PTFE or polyethylene)
-
Platinum (Pt) foil or carbon-based anode (e.g., glassy carbon, boron-doped diamond)
-
Platinum (Pt) wire or foil cathode
-
DC power supply (potentiostat/galvanostat)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet for inert atmosphere
-
Terminal diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Fluoride salt/supporting electrolyte (e.g., Et₃N·3HF, Et₄NF·4HF)
-
Standard laboratory glassware for work-up
Workflow Diagram:
Caption: General experimental workflow for the electrochemical fluorination of a terminal diol.
Procedure:
-
Cell Assembly: Assemble the undivided electrochemical cell with the chosen anode and cathode materials. Ensure the electrodes are parallel and at a fixed distance.
-
Electrolyte Preparation: Under an inert atmosphere (N₂ or Ar), add the anhydrous aprotic solvent to the cell, followed by the fluoride salt (e.g., Et₃N·3HF). Stir the solution until the salt is completely dissolved.
-
Substrate Addition: Add the terminal diol to the electrolyte solution. The concentration of the diol will need to be optimized, but a starting point of 0.1-0.5 M is common.
-
Electrolysis: Begin stirring and apply a constant current (galvanostatic conditions) or a constant potential (potentiostatic conditions). The current density typically ranges from 5 to 50 mA/cm². The cell voltage will vary depending on the specific setup but is often in the range of 2-10 V. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by techniques such as GC-MS or TLC.
-
Work-up:
-
Upon completion, quench the reaction by pouring the mixture into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine to remove any remaining electrolyte and water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired fluorinated diol(s).
Protocol for Electrochemical Fluorination of Ethylene Carbonate
This protocol is adapted from the information provided in patent US9340884B2.
Materials and Equipment:
-
Electrochemical cell with a gas diffusion layer (GDL) anode and a lead (Pb) cathode.
-
DC power supply.
-
Ethylene carbonate.
-
Triethylamine trihydrofluoride (Et₃N·3HF).
-
Ethyl acetate for extraction.
-
Magnesium sulfate (MgSO₄) for drying.
Procedure:
-
Reaction Setup: In an electrochemical cell equipped with a GDL anode and a lead cathode, prepare a solution of ethylene carbonate in Et₃N·3HF.
-
Electrolysis: Apply a constant current density of 100 mA/cm².
-
Work-up:
-
After the electrolysis, stir the reaction output with ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and dry over magnesium sulfate.
-
Remove the ethyl acetate by distillation to obtain the crude product containing 4-fluoroethylene carbonate.
-
Safety Considerations
-
Hydrogen Fluoride and its Derivatives: Fluoride salts such as Et₃N·3HF are corrosive and toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), safety goggles, and a lab coat. Have calcium gluconate gel readily available as a first aid measure for HF burns.
-
Electrical Hazards: Electrochemical equipment operates at voltages and currents that can be hazardous. Ensure all electrical connections are secure and insulated.
-
Flammable Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.
-
Pressure Build-up: Hydrogen gas is evolved at the cathode during electrolysis. Ensure the reaction vessel is not sealed to avoid pressure build-up.
By following these guidelines and protocols, researchers can safely and effectively explore the electrochemical fluorination of terminal diols for a variety of applications in drug discovery and materials science. Further optimization of the reaction conditions for each specific substrate is encouraged to achieve the desired product yields and selectivity.
Application Note: Analysis of 9-Fluorononanol using ¹⁹F NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detection and characterization of fluorine-containing compounds. Due to the unique properties of the ¹⁹F nucleus—a nuclear spin of ½, 100% natural abundance, and high gyromagnetic ratio—¹⁹F NMR offers exceptional sensitivity, second only to proton (¹H) NMR.[1] Its broad chemical shift range, spanning over 800 ppm, provides excellent signal dispersion and minimizes the likelihood of signal overlap, which is a common challenge in ¹H NMR.[1][2]
This application note provides a detailed protocol for the qualitative and quantitative analysis of 9-fluorononanol, a monofluorinated long-chain alcohol, using ¹⁹F NMR spectroscopy. The methods described herein are applicable for structural verification, purity assessment, and quantification in various matrices.
Analysis of 9-Fluorononanol
The structure of 9-fluorononanol features a single fluorine atom at a terminal primary carbon. The ¹⁹F NMR spectrum is therefore expected to show a single resonance.
-
Chemical Shift (δ): The chemical shift is highly sensitive to the local electronic environment. For primary fluoroalkanes (R-CH₂F ), the ¹⁹F chemical shift typically appears in the range of -210 to -235 ppm relative to a CFCl₃ standard.[1]
-
Spin-Spin Coupling: The fluorine nucleus couples with adjacent protons. The signal for 9-fluorononanol is expected to be split by the two protons on the same carbon (C9, geminal coupling, ²JHF) and the two protons on the adjacent carbon (C8, vicinal coupling, ³JHF). This will result in a triplet of triplets multiplicity.
-
Geminal coupling constants (²JHF) are typically large, around 45-50 Hz.[1]
-
Vicinal coupling constants (³JHF) are smaller, generally in the range of 3-25 Hz.
-
Expected ¹⁹F NMR Parameters for 9-Fluorononanol
| Parameter | Expected Value | Description |
| Chemical Shift (δ) | -210 to -235 ppm | Relative to CFCl₃. The signal appears in the typical region for a primary alkyl fluoride. |
| Multiplicity | Triplet of triplets (tt) | Due to coupling with two geminal protons (on C9) and two vicinal protons (on C8). |
| Coupling Constant (²JHF) | ~45-50 Hz | Coupling to the two protons on the same carbon (-CH₂F). |
| Coupling Constant (³JHF) | ~3-25 Hz | Coupling to the two protons on the adjacent carbon (-CH₂-CH₂F). |
Experimental Protocols
Protocol 1: Sample Preparation
-
Weighing the Sample: Accurately weigh the desired amount of 9-fluorononanol.
-
For qualitative analysis, 5-10 mg is sufficient.
-
For quantitative analysis (qNMR), a higher, accurately known concentration is required, typically 10-20 mg/mL.
-
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard. The standard should be a fluorine-containing compound with a signal that does not overlap with the analyte, such as 4,4´-difluorobenzophenone or trifluoroacetic acid.
-
Solvent Selection: Dissolve the sample (and internal standard, if used) in 0.6-0.7 mL of a deuterated solvent in a clean vial. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, or Methanol-d₄. Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.[3]
-
Labeling: Cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Qualitative ¹⁹F NMR Data Acquisition
This protocol is suitable for structural confirmation and purity checks.
| Parameter | Recommended Value | Purpose |
| Nucleus | ¹⁹F | |
| Pulse Program | Standard 1D pulse-acquire | Simple excitation and acquisition. |
| Spectral Width | ~250 ppm | To cover the full range of organofluorine compounds. Center the spectrum around -150 ppm. |
| Acquisition Time | 1.5 - 2.0 s | Ensures good digital resolution. |
| Relaxation Delay (d1) | 1 - 2 s | Allows for partial relaxation of the nuclei between scans. |
| Number of Scans | 16 - 64 | Signal-to-noise ratio depends on sample concentration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| ¹H Decoupling | Optional | Can be run with or without proton decoupling to simplify the spectrum to a singlet or observe H-F coupling. |
Protocol 3: Quantitative ¹⁹F NMR (qNMR) Data Acquisition
This protocol requires specific parameter adjustments to ensure the signal intensity is directly proportional to the concentration.
| Parameter | Recommended Value | Purpose |
| Nucleus | ¹⁹F | |
| Pulse Program | 1D with inverse-gated ¹H decoupling | Ensures accurate integration by suppressing the Nuclear Overhauser Effect (NOE). |
| Pulse Angle | 90° | Ensures maximum signal excitation for all fluorine nuclei. |
| Spectral Width | ~250 ppm | Cover the full range of organofluorine compounds. |
| Acquisition Time | > 1.5 s | To achieve adequate digital resolution. |
| Relaxation Delay (d1) | ≥ 5 x T₁ | CRITICAL: Must be at least 5-7 times the longest T₁ relaxation time of any fluorine nucleus being quantified to ensure full relaxation and accurate integration.[4] |
| Number of Scans | ≥ 64 | A higher number of scans is needed to achieve a high signal-to-noise ratio for accurate integration. |
| Temperature | 298 K (25 °C) | Must be stable throughout the experiment. |
Protocol 4: Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.
-
Apodization (Line Broadening): Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.[5]
-
Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline. This is crucial for accurate integration.
-
Referencing: Calibrate the chemical shift axis. If an internal standard is used, its known chemical shift can be used as a reference. Otherwise, an external reference or the solvent signal (if calibrated) can be used.
-
Integration: Integrate the area under the peak(s) of interest. For qNMR, compare the integral of the 9-fluorononanol signal to the integral of the known internal standard to determine its concentration or purity.
Workflow and Data Analysis Visualization
The following diagram illustrates the complete workflow for the analysis of 9-fluorononanol using ¹⁹F NMR spectroscopy.
Caption: Experimental workflow for ¹⁹F NMR analysis.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of 9-Fluoro-1-nonanol
Abstract
These application notes provide a detailed protocol for the analysis of 9-fluoro-1-nonanol using mass spectrometry, primarily focusing on electron ionization (EI) gas chromatography-mass spectrometry (GC-MS). A plausible fragmentation pattern is proposed based on established principles of mass spectrometry for long-chain alcohols and fluorinated compounds. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with fluorinated organic molecules.
Introduction
9-Fluoro-1-nonanol is a fluorinated long-chain alcohol. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, influencing its biological activity and metabolic pathways. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation pattern of 9-fluoro-1-nonanol is essential for its unambiguous identification in complex matrices.
Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation of molecules, providing a characteristic mass spectrum that can be used as a chemical fingerprint. The fragmentation of long-chain alcohols typically involves alpha-cleavage and the loss of water.[1][2] The presence of a terminal fluorine atom is expected to influence the fragmentation pathways.
Predicted Electron Ionization Fragmentation Pattern
-
Alpha-Cleavage: The cleavage of the C1-C2 bond is a common pathway for primary alcohols, leading to the formation of a stable oxonium ion (CH₂=OH⁺) at m/z 31.[1]
-
Loss of Water: Dehydration is a characteristic fragmentation of alcohols, resulting in a fragment with a mass-to-charge ratio of [M-18]⁺.[1][2]
-
Loss of HF: The elimination of a neutral hydrogen fluoride molecule ([M-20]⁺) is a possible pathway due to the presence of the fluorine atom.
-
Alkyl Chain Fragmentation: Cleavage along the alkyl chain will produce a series of hydrocarbon fragments, typically differing by 14 Da (CH₂).
-
Fluorine-Containing Fragments: Fragmentation can also result in ions retaining the fluorine atom.
The following diagram illustrates the predicted major fragmentation pathways of 9-fluoro-1-nonanol upon electron ionization.
Caption: Predicted electron ionization fragmentation pathways of 9-fluoro-1-nonanol.
Experimental Protocol: GC-MS Analysis
This protocol outlines the steps for acquiring and interpreting the mass spectrum of 9-fluoro-1-nonanol.
Materials and Reagents
-
9-Fluoro-1-nonanol standard
-
High-purity solvent (e.g., dichloromethane or ethyl acetate) for sample dilution
-
GC-MS system equipped with an electron ionization source
Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 30 - 400 |
| Scan Speed | 1000 amu/s |
Sample Preparation
-
Prepare a stock solution of 9-fluoro-1-nonanol at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Data Acquisition and Analysis
-
Inject a solvent blank to ensure the system is clean.
-
Inject the prepared standards, starting from the lowest concentration.
-
Acquire the mass spectrum for the chromatographic peak corresponding to 9-fluoro-1-nonanol.
-
Process the data using the instrument's software to obtain the background-subtracted mass spectrum.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern and with library spectra if available.
Data Presentation: Predicted Quantitative Data
The following table summarizes the predicted major ions and their hypothetical relative abundances for the mass spectrum of 9-fluoro-1-nonanol. This data is illustrative and should be confirmed by experimental analysis.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Hypothetical Relative Abundance (%) |
| 162 | [C₉H₁₉FO]⁺• (Molecular Ion) | - | 5 |
| 144 | [C₉H₁₈F]⁺ | H₂O | 15 |
| 142 | [C₉H₁₈O]⁺• | HF | 10 |
| 121 | [C₈H₁₆F]⁺ | •CH₂OH | 25 |
| 83 | [C₆H₁₁]⁺ | C₃H₈FO | 40 |
| 69 | [C₅H₉]⁺ | C₄H₁₀FO | 60 |
| 55 | [C₄H₇]⁺ | C₅H₁₂FO | 85 |
| 43 | [C₃H₇]⁺ | C₆H₁₂FO | 100 (Base Peak) |
| 31 | [CH₂OH]⁺ | C₈H₁₆F• | 70 |
Workflow for Analysis
The logical workflow for the analysis of 9-fluoro-1-nonanol is depicted in the following diagram.
Caption: Experimental workflow for the GC-MS analysis of 9-fluoro-1-nonanol.
Conclusion
This document provides a comprehensive guide for the mass spectrometric analysis of 9-fluoro-1-nonanol. The proposed fragmentation pattern and detailed experimental protocol serve as a valuable resource for researchers in the fields of analytical chemistry and drug development. Experimental verification of the predicted fragmentation is crucial for the definitive structural elucidation of this compound. The provided workflow and data tables offer a structured approach to this analysis.
References
Application of 9-Fluorononanol in the Surface Modification of Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of polymers is a critical area of research in materials science, with significant implications for the development of advanced materials for medical devices, drug delivery systems, and high-performance coatings. The introduction of fluorine-containing moieties onto a polymer surface can drastically alter its properties, most notably leading to a significant decrease in surface energy. This results in surfaces that are highly hydrophobic and oleophobic, a desirable characteristic for applications requiring non-stick, anti-fouling, and self-cleaning properties.
9-Fluorononanol is a linear alcohol molecule with a terminal fluorine atom. While direct literature on its specific application in polymer surface modification is scarce, its structure makes it a candidate for creating fluorinated polymer surfaces through techniques such as "grafting to" or the formation of self-assembled monolayers (SAMs). The hydroxyl group provides a reactive site for covalent attachment to appropriately functionalized polymer backbones, while the fluorinated alkyl chain will orient away from the surface, creating a low-energy interface.
These application notes provide a generalized framework and representative protocols for the use of 9-fluorononanol in polymer surface modification, based on established methods for similar long-chain fluoroalcohols.
Principle of Surface Modification with 9-Fluorononanol
The primary goal of modifying a polymer surface with 9-fluorononanol is to create a densely packed layer of fluorinated alkyl chains oriented outwards from the substrate. This is achieved by leveraging the reactive hydroxyl group of the 9-fluorononanol to form a covalent bond with a pre-functionalized polymer surface. The resulting fluorinated surface exhibits low surface energy, leading to high contact angles with water and oils, thus imparting hydrophobic and oleophobic properties.
Data Presentation: Representative Quantitative Data
The following tables summarize representative quantitative data expected from the surface modification of a polymer substrate (e.g., Poly(ethylene terephthalate) - PET) with a long-chain fluoroalcohol like 9-fluorononanol. The data is compiled from studies on similar fluorinated surface modification systems and should be considered illustrative.[1]
Table 1: Effect of Reaction Time and Temperature on Grafted Layer Thickness and Water Contact Angle
| Polymer Substrate | Grafting Temperature (°C) | Grafting Time (min) | Grafted Layer Thickness (nm) | Static Water Contact Angle (°) |
| PET | 120 | 60 | 2.5 | 105 |
| PET | 140 | 5 | 2.8 | 110 |
| PET | 140 | 15 | 3.5 | 112 |
| PET | 140 | 60 | 4.2 | 115 |
| Nylon | 120 | 60 | 2.2 | 102 |
| Nylon | 140 | 30 | 3.8 | 110 |
Table 2: Surface Elemental Composition Before and After Modification via XPS
| Sample | Element | Atomic Concentration (%) |
| Unmodified PET | C | 72.5 |
| O | 27.5 | |
| F | 0 | |
| 9-Fluorononanol Modified PET | C | 65.0 |
| O | 20.0 | |
| F | 15.0 |
Table 3: Surface Energy Calculations from Contact Angle Measurements
| Surface | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Free Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) |
| Unmodified PET | 72 | 38 | 44.6 | 40.8 | 3.8 |
| 9-Fluorononanol Modified PET | 115 | 95 | 15.2 | 14.9 | 0.3 |
Experimental Protocols
The following are detailed, generalized methodologies for the surface modification of polymers using 9-fluorononanol. These protocols are based on established "grafting to" techniques.[1][2]
Protocol 1: Surface Activation of Polymer Substrate (Plasma Treatment)
-
Objective: To introduce reactive functional groups (e.g., hydroxyl, carboxyl) on the polymer surface to serve as anchoring points for subsequent grafting steps.
-
Materials:
-
Polymer substrate (e.g., PET film, 2 cm x 2 cm)
-
Plasma cleaner
-
Process gas (e.g., Air, Oxygen, or Argon)
-
-
Procedure:
-
Clean the polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Place the cleaned and dried substrate into the chamber of the plasma cleaner.
-
Evacuate the chamber to a base pressure of <100 mTorr.
-
Introduce the process gas at a controlled flow rate.
-
Apply radio frequency (RF) power (e.g., 50 W) for a specified duration (e.g., 30-120 seconds).
-
After treatment, vent the chamber and remove the activated substrate.
-
Use the activated substrate immediately in the next step to prevent surface rearrangement and contamination.
-
Protocol 2: "Grafting To" of 9-Fluorononanol via an Anchoring Layer
-
Objective: To covalently attach 9-fluorononanol to the activated polymer surface. This protocol assumes the use of an epoxy-functionalized anchoring layer for reaction with the hydroxyl group of 9-fluorononanol.
-
Materials:
-
Plasma-activated polymer substrate
-
Poly(glycidyl methacrylate) (PGMA)
-
Toluene (anhydrous)
-
9-Fluorononanol
-
Triethylamine (as a catalyst)
-
Toluene, Ethanol, and Deionized water for rinsing
-
-
Procedure:
-
Anchoring Layer Deposition:
-
Prepare a 0.1% (w/v) solution of PGMA in toluene.
-
Dip-coat the plasma-activated substrate in the PGMA solution for 1 minute.
-
Withdraw the substrate and allow it to air dry.
-
Anneal the PGMA-coated substrate at 120°C for 10 minutes to create a stable anchoring layer.
-
-
Grafting of 9-Fluorononanol:
-
Prepare a 1% (w/v) solution of 9-fluorononanol in anhydrous toluene.
-
Add a catalytic amount of triethylamine (e.g., 0.1% v/v) to the solution.
-
Immerse the PGMA-coated substrate in the 9-fluorononanol solution.
-
Heat the reaction mixture to a desired temperature (e.g., 120-140°C) and maintain for a specified time (e.g., 5-60 minutes) under a nitrogen atmosphere.
-
After the reaction, remove the substrate and rinse it sequentially with toluene, ethanol, and deionized water to remove any unreacted 9-fluorononanol and catalyst.
-
Dry the modified substrate under a stream of nitrogen.
-
-
Protocol 3: Surface Characterization
-
Objective: To quantify the changes in surface properties after modification.
-
Methods:
-
Contact Angle Goniometry:
-
Place a droplet of deionized water (and other liquids like diiodomethane for surface energy calculations) on the modified and unmodified polymer surfaces.
-
Measure the static contact angle using a goniometer.
-
Perform at least five measurements at different locations on each sample and calculate the average.
-
-
X-ray Photoelectron Spectroscopy (XPS): [3][4]
-
Place the sample in the XPS vacuum chamber.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans for C1s, O1s, and F1s regions to determine the chemical states and quantify the elemental composition.
-
The presence and intensity of the F1s peak will confirm the successful grafting of 9-fluorononanol.
-
-
Atomic Force Microscopy (AFM):
-
Scan the surface of both unmodified and modified polymers in tapping mode.
-
Analyze the images to assess changes in surface topography and roughness resulting from the modification process.
-
-
Mandatory Visualizations
Caption: Experimental workflow for polymer surface modification.
Caption: Logical relationship of surface energy and hydrophobicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Grafting of Fatty Acids on Polyvinyl Alcohol: Effects on Surface Energy and Adhesion Strength of Acrylic Pressure Sensitive Adhesives [frontiersin.org]
- 3. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 4. Surface Characterization of Polymer Blends by XPS and ToF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 9-Fluorononanol into Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly organized molecular assemblies formed spontaneously on a solid surface. The incorporation of fluorinated molecules, such as 9-fluorononanol, into these monolayers imparts unique properties to the surface, including hydrophobicity, low surface energy, and chemical inertness. These characteristics are of significant interest in a variety of applications, from biocompatible coatings and microfluidics to advanced sensor technologies. While the use of fluoroalkanethiols and fluoroalkylsilanes in SAMs is well-documented, this document provides a detailed protocol for the less-explored but potentially valuable use of fluorinated alcohols like 9-fluorononanol for surface modification.
Fluorinated SAMs create surfaces with extremely low surface energy, a property that can be leveraged to control protein adsorption, cell adhesion, and the wetting behavior of liquids.[1][2] The terminal fluorine atoms contribute to the unique properties of these surfaces. This protocol will guide researchers in the preparation and characterization of SAMs using 9-fluorononanol, a molecule that, while not extensively studied for this purpose, holds promise for creating novel fluorinated surfaces.
Key Applications
The unique properties of 9-fluorononanol SAMs can be applied to several areas of research and development:
-
Biomaterial Surfaces: Creating non-fouling surfaces that resist protein adsorption and cell adhesion, which is critical for medical implants and biosensors.
-
Drug Delivery: Modifying the surface of nanoparticles to control their interaction with biological systems.
-
Microfluidics: Fabricating channels with controlled wetting properties for precise fluid handling.
-
Protective Coatings: Developing chemically resistant and anti-corrosive coatings for sensitive materials.
Experimental Protocols
Protocol 1: Preparation of 9-Fluorononanol Self-Assembled Monolayers on Silicon Oxide Surfaces
This protocol describes the formation of a 9-fluorononanol SAM on a silicon oxide substrate. The hydroxyl group of the alcohol is expected to form a covalent bond with the silicon oxide surface through a condensation reaction.
Materials:
-
9-Fluorononanol
-
Silicon wafers or glass slides
-
Anhydrous toluene
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (30% H₂O₂)
-
High-purity water (e.g., Milli-Q)
-
Ethanol (absolute)
-
Nitrogen gas (high purity)
Equipment:
-
Ultrasonic bath
-
Spin coater or deposition chamber
-
Oven or hot plate
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS)
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates thoroughly with high-purity water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Preparation of 9-Fluorononanol Solution:
-
Prepare a 1-5 mM solution of 9-fluorononanol in anhydrous toluene. The optimal concentration may need to be determined empirically.
-
-
SAM Formation:
-
Immerse the cleaned and dried substrates in the 9-fluorononanol solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times can lead to more ordered monolayers.
-
-
Post-Assembly Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
To promote covalent bond formation, anneal the coated substrates at 120°C for 1-2 hours.
-
Protocol 2: Characterization of 9-Fluorononanol SAMs
1. Contact Angle Goniometry:
This technique is used to determine the hydrophobicity of the modified surface by measuring the contact angle of a water droplet.
-
Place a small droplet (typically 1-5 µL) of high-purity water on the surface of the 9-fluorononanol SAM.
-
Use a contact angle goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
A high contact angle (typically >100°) is indicative of a hydrophobic, fluorinated surface.
2. X-ray Photoelectron Spectroscopy (XPS):
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms at the surface.
-
Place the SAM-coated substrate in the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface. Expect to see signals for F, C, O, and Si.
-
Acquire high-resolution spectra for the F 1s, C 1s, and Si 2p regions.
-
The presence of a strong F 1s peak confirms the incorporation of the fluorinated molecule. The C 1s spectrum can be deconvoluted to identify different carbon environments (C-F, C-C, C-O). The binding energy of the S 2p peak can confirm the attachment to a gold surface, with a characteristic peak around 162 eV for the Au-S bond.[3][4]
Data Presentation
Table 1: Expected Contact Angle Measurements
| Surface | Water Contact Angle (θ) | Reference |
| Unmodified Silicon Oxide | 20-30° | |
| 9-Fluorononanol SAM on Silicon Oxide | >100° | [1] |
Table 2: Expected XPS Elemental Analysis
| Element | Expected Binding Energy (eV) | Expected Observation | Reference |
| F 1s | ~689 eV | Strong peak indicating fluorine presence | |
| C 1s | ~285 eV (C-C), ~291 eV (C-F) | Multiple peaks corresponding to different carbon bonds | |
| O 1s | ~532 eV | Signal from the silicon oxide substrate and the alcohol headgroup | [5] |
| Si 2p | ~103 eV | Signal from the silicon oxide substrate |
Visualizations
Caption: Experimental workflow for the preparation and characterization of 9-fluorononanol SAMs.
Caption: Logical relationship from molecule to application of 9-fluorononanol SAMs.
Troubleshooting and Considerations
-
Incomplete Monolayer Formation: This can be due to contaminated substrates, impure solvent, or insufficient immersion time. Ensure meticulous cleaning and use of high-purity reagents.
-
Low Contact Angle: A lower-than-expected contact angle may indicate a disordered or incomplete monolayer. Consider optimizing the concentration of the 9-fluorononanol solution and the annealing conditions.
-
Alternative Substrates: While this protocol focuses on silicon oxide, 9-fluorononanol SAMs could potentially be formed on other hydroxyl-terminated surfaces like titanium oxide or aluminum oxide. The protocol would need to be adapted accordingly.
-
Choice of Fluorinated Alcohol: The chain length of the fluorinated alcohol can influence the packing density and properties of the SAM. Shorter or longer chain analogues of 9-fluorononanol could be explored to tune surface properties.
Conclusion
The incorporation of 9-fluorononanol into self-assembled monolayers offers a promising route to creating highly hydrophobic and chemically stable surfaces. The protocols outlined in this document provide a comprehensive guide for the preparation and characterization of these novel SAMs. By leveraging the unique properties of fluorinated compounds, researchers can develop advanced materials for a wide range of applications in the fields of biotechnology, materials science, and drug development.
References
Application Note: Derivatization of 9-Fluoro-Nonanol for Enhanced GC-MS Analysis
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds such as alcohols can be challenging due to their potential for poor peak shape, thermal instability, and low volatility. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity. This application note details the derivatization of 9-fluoro-nonanol for robust and sensitive analysis by GC-MS. The primary method described is silylation, a widely used technique for the derivatization of alcohols.[1][2][3][4]
9-fluoro-nonanol is a fluorinated alcohol, and while fluorination can increase volatility compared to non-fluorinated analogues, derivatization is still recommended to ensure sharp chromatographic peaks and reproducible quantification.[5] The hydroxyl group of 9-fluoro-nonanol can be readily converted to a trimethylsilyl (TMS) ether, which is significantly more volatile and less polar.
Principle of Derivatization
The primary goal of derivatizing 9-fluoro-nonanol is to replace the active hydrogen of the hydroxyl (-OH) group with a non-polar group. This transformation reduces intermolecular hydrogen bonding, which is the primary cause of tailing peaks and poor chromatographic resolution for alcohols. Silylation is a common and effective method for this purpose.[3][6]
Silylation Reaction:
The most common silylation reagents for alcohols are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][7] These reagents react with the hydroxyl group of 9-fluoro-nonanol to form a trimethylsilyl ether derivative. The reaction is typically carried out in an aprotic solvent and can be catalyzed by compounds like trimethylchlorosilane (TMCS), which is often included in commercially available reagent mixtures.[8]
Experimental Workflow
The overall experimental workflow for the derivatization and GC-MS analysis of 9-fluoro-nonanol is depicted below.
Caption: A flowchart illustrating the key steps from sample preparation to data analysis.
Detailed Protocol: Silylation of 9-Fluoro-Nonanol using BSTFA + 1% TMCS
This protocol provides a general procedure for the silylation of 9-fluoro-nonanol. Optimal conditions may vary depending on the sample matrix and concentration.
Materials:
-
9-Fluoro-Nonanol standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or other aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a solution of 9-fluoro-nonanol in an appropriate aprotic solvent. If the sample is in an aqueous matrix, it must be extracted into an organic solvent and dried thoroughly (e.g., using anhydrous sodium sulfate) before proceeding, as water will react with the silylating reagent.
-
Reaction Setup: In a clean, dry GC vial, add a known volume of the 9-fluoro-nonanol solution (e.g., 100 µL).
-
Reagent Addition: Add an excess of the silylating reagent (BSTFA + 1% TMCS). A common starting point is a 2:1 molar ratio of reagent to active hydrogens. For a typical sample, adding 50-100 µL of the reagent is sufficient.
-
Solvent/Catalyst (Optional but Recommended): Add a small amount of a catalyst and solvent such as pyridine (e.g., 50 µL). Pyridine can act as a catalyst and a solvent, aiding the reaction.[9]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization. The reaction time and temperature may need optimization.
-
Cooling: Allow the vial to cool to room temperature before opening.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Chemical Derivatization Reaction
The chemical transformation during the silylation of 9-fluoro-nonanol is illustrated below.
Caption: The chemical reaction showing the conversion of 9-fluoro-nonanol to its TMS ether derivative.
GC-MS Parameters
The following table provides typical starting parameters for the GC-MS analysis of silylated 9-fluoro-nonanol. These parameters should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 - 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Column | Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial: 50°C, hold 2 min |
| Ramp: 10-20°C/min to 280-300°C | |
| Final Hold: 5-10 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-500 |
Quantitative Data Summary
For quantitative analysis, a calibration curve should be prepared using derivatized standards of 9-fluoro-nonanol at different concentrations. An internal standard should be used to correct for variations in derivatization efficiency and injection volume.
| Analyte | Retention Time (min) (Expected) | Quantitation Ion (m/z) (Expected) | Qualifier Ions (m/z) (Expected) |
| 9-Fluoro-Nonanol-TMS | ~10-15 | [M-15]+ | Molecular ion, other characteristic fragments |
Note: The exact retention time and mass fragments will depend on the specific GC-MS conditions and the final derivatized product. It is crucial to analyze a derivatized standard to confirm these values.
Troubleshooting
-
Poor Peak Shape (Tailing): This may indicate incomplete derivatization. Increase the reaction time, temperature, or the amount of derivatizing reagent. Ensure the sample is completely dry.
-
Low Response: This could be due to incomplete derivatization, degradation of the analyte, or adsorption in the GC system. Check for leaks and ensure the GC inlet liner is clean.
-
Ghost Peaks: These can arise from contamination of the syringe, vial, or GC system. Proper cleaning procedures are essential.
By following this application note and protocol, researchers can achieve reliable and sensitive GC-MS analysis of 9-fluoro-nonanol, enabling accurate quantification in various matrices.
References
- 1. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. scispace.com [scispace.com]
- 3. phenomenex.blog [phenomenex.blog]
- 4. gcms.cz [gcms.cz]
- 5. Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 7. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. General Silylation Procedures - Gelest [technical.gelest.com]
Troubleshooting & Optimization
Technical Support Center: Selective Monofluorination of Long-Chain Diols
Welcome to the technical support center for the selective monofluorination of long-chain diols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a single fluorine atom into diol scaffolds with extended alkyl chains. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the selective monofluorination of long-chain diols.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Fluorinating Reagent | - DAST/Deoxofluor: These reagents are moisture-sensitive. Use a fresh bottle or a recently opened one that has been properly stored. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Selectfluor™: While more stable, ensure it has been stored in a desiccator. |
| Insufficient Reagent Stoichiometry | - Increase the molar equivalents of the fluorinating agent incrementally (e.g., from 1.1 eq. to 1.5 eq.). Be mindful that excess reagent can lead to over-fluorination. |
| Low Reaction Temperature | - Some fluorination reactions, particularly with DAST, are initiated at low temperatures (-78 °C) and then slowly warmed to room temperature. Ensure the temperature profile of your reaction is appropriate for the chosen reagent and substrate. For some substrates, gentle heating may be required. |
| Poor Substrate Solubility | - Long-chain diols can have limited solubility in common aprotic solvents at low temperatures. Consider using a co-solvent system or a solvent known to better dissolve long-chain hydrocarbons, such as toluene or heptane. |
| Steric Hindrance | - If the hydroxyl group is sterically hindered, the reaction may be sluggish. Consider using a less bulky fluorinating agent or a different catalytic system if applicable. |
Issue 2: Formation of Difluorinated Byproduct
| Potential Cause | Troubleshooting Steps |
| Excess Fluorinating Reagent | - Reduce the stoichiometry of the fluorinating agent to as close to 1.0 equivalent as possible while maintaining a reasonable reaction rate. |
| High Reactivity of Both Hydroxyl Groups | - For symmetric long-chain diols where both hydroxyl groups are equally reactive, achieving high selectivity for monofluorination is inherently challenging. A protecting group strategy is often necessary. Monoprotect one of the hydroxyl groups (e.g., as a silyl ether like TBDMS or a benzyl ether) before introducing the fluorinating agent.[1] |
| Reaction Conditions Too Harsh | - Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or GC-MS to stop it once the desired monofluorinated product is maximized. |
| Reagent Choice | - Reagents like DFMBA are reported to favor difluorination in diols where the hydroxyl groups are separated by a long chain (e.g., 1,12-dodecanediol), as the formation of a cyclic intermediate that promotes monofluorination is not possible.[2] Consider alternative strategies for these substrates. |
Issue 3: Poor Regioselectivity in Asymmetric Diols
| Potential Cause | Troubleshooting Steps |
| Similar Reactivity of Hydroxyl Groups | - If the primary and secondary (or two different secondary) hydroxyl groups have similar reactivity, a mixture of regioisomers is likely. |
| Protecting Group Strategy | - Employ a protecting group that selectively protects one of the hydroxyl groups based on steric or electronic differences. For example, a bulky protecting group like trityl (Tr) or t-butyldiphenylsilyl (TBDPS) will preferentially protect a primary hydroxyl group over a secondary one.[3] |
| Enzyme-Catalyzed Reactions | - Consider enzymatic methods, such as those involving fluorinases, which can offer high regioselectivity.[4] |
Issue 4: Formation of Elimination or Rearrangement Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction with DAST/Deoxofluor | - These reagents are known to promote side reactions, especially in the presence of acid-sensitive groups or when carbocation intermediates are formed.[5] |
| Acidic Byproducts | - The in-situ generation of HF can catalyze side reactions. Consider adding a non-nucleophilic base, such as proton sponge, to scavenge the acid. |
| Alternative Reagents | - Use a milder fluorinating agent like PyFluor or AlkylFluor, which are known to suppress rearrangement and elimination side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is best for the selective monofluorination of a long-chain diol?
The choice of fluorinating agent depends on the specific structure of your diol.
-
DFMBA (N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine): This reagent is effective for the selective monofluorination of 1,2- and 1,3-diols, as it is thought to proceed through a cyclic intermediate that protects the second hydroxyl group after the first has been fluorinated.[2][6] However, for long-chain diols where the hydroxyl groups are far apart (e.g., 1,12-dodecanediol), it typically leads to difluorination.[2]
-
DAST (Diethylaminosulfur Trifluoride) and Deoxofluor®: These are powerful deoxofluorinating agents but are prone to inducing side reactions like rearrangements and eliminations, particularly if carbocation intermediates can form.[5][7] For simple long-chain diols, they may lead to a mixture of mono- and di-fluorinated products.
-
Selectfluor®: This is an electrophilic fluorinating agent and is generally considered safer and easier to handle.[8] Its application in the direct conversion of alcohols to alkyl fluorides is less common than nucleophilic fluorinating agents, but it can be used in certain contexts, often involving a radical-based mechanism.[2]
For long-chain diols where the hydroxyl groups are well-separated, a protecting group strategy is often the most reliable approach to ensure monofluorination.
Q2: How can I achieve regioselective monofluorination of an unsymmetrical long-chain diol?
The most effective method is to use a protecting group strategy.[1]
-
Selective Protection: Choose a protecting group that will selectively react with one of the hydroxyl groups. For a diol with a primary and a secondary alcohol, a sterically bulky protecting group like TBDPS-Cl or Tr-Cl will preferentially protect the less hindered primary alcohol.
-
Fluorination: After protection, the remaining free hydroxyl group can be fluorinated using a suitable reagent like DAST or Deoxofluor.
-
Deprotection: The protecting group is then removed under conditions that do not affect the newly formed C-F bond.
Q3: What is the best way to purify the monofluorinated long-chain diol?
Column chromatography is the most common and effective method for purifying the monofluorinated product from the starting diol, the difluorinated byproduct, and any other impurities.[9][10][11][12][13]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase (Eluent): A solvent system of increasing polarity is generally employed. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. The less polar difluorinated product will elute first, followed by the desired monofluorinated product, and finally the more polar starting diol.
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).
Q4: How do I analyze my product to confirm monofluorination?
A combination of NMR spectroscopy and mass spectrometry is essential.
-
¹H NMR: Look for a characteristic multiplet in the region of 4.3-4.6 ppm, which corresponds to the proton on the carbon bearing the fluorine atom (CHF). The signal for the protons on the carbon adjacent to the remaining hydroxyl group (CH₂OH) will typically appear around 3.6 ppm.[5][7]
-
¹⁹F NMR: The presence of a single fluorine environment will be indicated by a signal in the spectrum. The chemical shift will depend on the specific structure of the molecule. For a primary fluoroalkane, the signal is often in the range of -215 to -225 ppm.[9][11][13]
-
Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak corresponding to the monofluorinated product. Characteristic fragmentation patterns for long-chain alcohols often include the loss of water (M-18) and alpha-cleavage.[10][12][14][15][16]
Experimental Protocols
Protocol 1: Selective Monofluorination of a Symmetric Long-Chain Diol via Monoprotection
This protocol describes a general procedure for the selective monofluorination of a symmetric long-chain diol, such as 1,12-dodecanediol, using a monoprotection strategy.
Step 1: Monoprotection of the Diol (example with TBDMS)
-
Dissolve the long-chain diol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Add a base such as triethylamine (1.1 eq.) or imidazole (1.2 eq.).
-
Cool the solution to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.05 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the monoprotected diol as the major product.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the monoprotected diol by column chromatography on silica gel.
Step 2: Fluorination of the Monoprotected Diol (with DAST)
-
Dissolve the purified monoprotected diol (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add DAST (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection of the Fluorinated Product
-
Dissolve the crude fluorinated product in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF).
-
Stir the reaction at room temperature until TLC analysis shows complete deprotection.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final monofluorinated diol by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for selective monofluorination of a long-chain diol.
Caption: Troubleshooting logic for selective monofluorination of long-chain diols.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. may.chem.uh.edu [may.chem.uh.edu]
- 4. Creating a Graph of Chemical Reactions - Graph Database & Analytics [neo4j.com]
- 5. youtube.com [youtube.com]
- 6. Selective monofluorination of diols using DFMBA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tdx.cat [tdx.cat]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Optimizing Reaction Conditions for the Fluorination of 1,9-Nonanediol: A Technical Support Center
Welcome to the Technical Support Center for the fluorination of 1,9-nonanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the fluorination of 1,9-nonanediol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of the starting diol. | 1. Inactive Fluorinating Reagent: The reagent may have degraded due to moisture. 2. Insufficient Reagent: Not enough fluorinating agent is present to convert both hydroxyl groups. 3. Low Reaction Temperature: The activation energy for the fluorination is not being met. | 1. Use a fresh bottle of the fluorinating agent or purify the existing stock. 2. Increase the equivalents of the fluorinating agent. For difluorination, at least 2.2 equivalents are recommended. 3. Gradually increase the reaction temperature. For DAST, reactions are often started at low temperatures (-78 °C) and allowed to warm to room temperature.[1] For less reactive substrates, gentle heating may be required, but caution must be exercised with reagents like DAST which can decompose. |
| Formation of significant side products (e.g., elimination products, cyclic ethers). | 1. High Reaction Temperature: Can promote elimination side reactions, especially with reagents like DAST. 2. Substrate Structure: Long-chain diols can be prone to intramolecular cyclization to form cyclic ethers. 3. Reaction Mechanism: The SN1 character of the reaction with some reagents can lead to rearrangements and elimination. | 1. Maintain a lower reaction temperature. 2. Use a more selective fluorinating agent like PyFluor, which favors the SN2 pathway and minimizes elimination.[2][3][4] 3. Consider using a fluorinating agent that proceeds through a more controlled SN2 mechanism, such as PyFluor in the presence of a hindered base like DBU.[2] |
| Incomplete reaction, resulting in a mixture of starting material, monofluorinated, and difluorinated products. | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Steric Hindrance: As the first hydroxyl group is fluorinated, the reactivity of the second may be altered. | 1. Increase the reaction time and monitor the progress by TLC or GC-MS. 2. A higher excess of the fluorinating reagent and/or longer reaction times may be necessary to drive the reaction to completion. |
| Difficulty in purifying the desired difluorinated product. | 1. Similar Polarity of Products: The starting material, monofluorinated, and difluorinated products may have similar polarities, making chromatographic separation challenging. 2. Boiling Points: If purifying by distillation, the boiling points of the components may be close. | 1. Utilize a high-efficiency silica gel for column chromatography and experiment with different solvent systems to achieve better separation. 2. Fractional distillation under reduced pressure may be effective if the boiling points are sufficiently different. |
| Reagent decomposition is observed (e.g., color change, gas evolution). | 1. Thermal Instability: Reagents like DAST are known to decompose, sometimes explosively, at elevated temperatures (above 90 °C).[1] | 1. Maintain strict temperature control and avoid heating DAST reactions unless absolutely necessary and with appropriate safety precautions. Consider using more thermally stable alternatives like Deoxo-Fluor or PyFluor.[3][5] |
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is best for the difluorination of 1,9-nonanediol?
The choice of fluorinating agent depends on several factors including desired selectivity, reaction scale, and safety considerations.
-
DAST (Diethylaminosulfur Trifluoride): A common and effective reagent, but it is thermally sensitive and can lead to side products through elimination.[1][5]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): More thermally stable than DAST, making it a safer alternative for larger scale reactions.[5]
-
PyFluor (2-Pyridinesulfonyl Fluoride): A highly stable and selective reagent that typically requires a base (e.g., DBU) for activation. It is known to minimize elimination side products and is unreactive towards carbonyl groups.[2][3][4]
Q2: How many equivalents of the fluorinating agent should I use?
For the complete difluorination of 1,9-nonanediol, a molar excess of the fluorinating agent is required. A general starting point is 2.2 to 2.5 equivalents of the reagent per equivalent of the diol.
Q3: What are the typical reaction conditions for the difluorination of a long-chain diol?
While specific conditions for 1,9-nonanediol are not extensively reported, analogous reactions with other long-chain alcohols provide a good starting point. For example, the fluorination of 1-octanol with DAST is typically performed by adding the reagent to a solution of the alcohol in an aprotic solvent like dichloromethane (DCM) at a low temperature (-78 °C) and then allowing the reaction to warm to room temperature.[1]
Q4: What are the most common side products to expect?
The most common side products in the fluorination of alcohols are elimination products (alkenes) and, in the case of diols, cyclic ethers from intramolecular cyclization. The propensity for elimination is higher with reagents that have more SN1-like character and at higher temperatures.
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the monofluorinated and difluorinated products.
Q6: What is the recommended workup procedure for these reactions?
A typical workup involves quenching the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts. The product is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
Data Presentation: Comparison of Fluorinating Agents
The following table summarizes the characteristics and typical reaction conditions for common deoxyfluorination reagents applicable to the fluorination of 1,9-nonanediol.
| Fluorinating Agent | Structure | Key Features | Typical Reaction Conditions |
| DAST (Diethylaminosulfur Trifluoride) | Et₂NSF₃ | - Commonly used - Prone to elimination - Thermally unstable | - Solvent: CH₂Cl₂ - Temperature: -78 °C to RT - Reagent Equivalents: ~1.1 eq. per -OH |
| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) | (MeOCH₂CH₂)₂NSF₃ | - More thermally stable than DAST - Generally good yields | - Solvent: CH₂Cl₂ - Temperature: 0 °C to RT - Reagent Equivalents: ~1.2 eq. per -OH |
| PyFluor (2-Pyridinesulfonyl Fluoride) | C₅H₄NSO₂F | - Highly stable solid - High selectivity, minimal elimination - Requires a base (e.g., DBU) | - Solvent: Toluene or THF - Temperature: RT to 50 °C - Reagent Equivalents: ~1.1 eq. per -OH |
Experimental Protocols
General Protocol for the Difluorination of 1,9-Nonanediol with DAST
Materials:
-
1,9-Nonanediol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,9-nonanediol (1.0 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (2.2-2.5 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred, ice-cold saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,9-difluorononane.
Visualizations
Caption: Experimental workflow for the difluorination of 1,9-nonanediol.
Caption: Troubleshooting logic for low yield in difluorination reactions.
References
"preventing over-fluorination in the synthesis of 9-fluorononanol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-fluorination and other side reactions during the synthesis of 9-fluorononanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 9-fluorononanol.
Issue 1: Low Yield of 9-Fluorononanol and Formation of Side Products
Possible Causes:
-
Suboptimal Fluorinating Reagent: The chosen fluorinating reagent may not be suitable for primary alcohols or may promote side reactions.
-
Incorrect Reaction Temperature: Both too high and too low temperatures can negatively impact the reaction yield and selectivity.
-
Presence of Water: Moisture can deactivate many fluorinating reagents and lead to the formation of byproducts.
-
Incorrect Stoichiometry: An inappropriate ratio of fluorinating reagent to the alcohol can result in incomplete conversion or the formation of side products.
Troubleshooting Steps:
-
Reagent Selection: For the deoxyfluorination of primary alcohols like 9-hydroxynonane, reagents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, or PyFluor are commonly used.[1][2][3] Consider using newer generation reagents like AlkylFluor, which are known for high yields with primary alcohols and reduced side product formation.[2]
-
Temperature Control: Maintain the recommended temperature for the chosen reagent. For many deoxyfluorination reactions, it is crucial to start at a low temperature (e.g., -78 °C) and slowly warm the reaction to room temperature.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Optimize Stoichiometry: Systematically vary the molar ratio of the fluorinating reagent to 9-hydroxynonane to find the optimal conditions for your specific setup. Start with a slight excess of the fluorinating reagent (e.g., 1.1 to 1.5 equivalents).
Issue 2: Presence of Elimination Products (e.g., Non-1-ene)
Possible Cause:
-
Basic Reaction Conditions: The presence of a base can promote the E2 elimination of the activated hydroxyl group, leading to the formation of an alkene. Some fluorinating reagents or their byproducts can act as bases.
Troubleshooting Steps:
-
Use Non-Basic Conditions: Employ fluorination methods that proceed under neutral or non-basic conditions to suppress elimination.[1]
-
Reagent Choice: Select fluorinating reagents that are known to minimize elimination side reactions, such as PyFluor.[2]
-
Buffered Conditions: In some cases, the addition of a non-nucleophilic, hindered base in very controlled amounts can scavenge acid byproducts without promoting elimination. However, this should be approached with caution.
Issue 3: Difficulty in Purifying 9-Fluorononanol
Possible Causes:
-
Similar Polarity of Product and Byproducts: The desired product and certain side products may have very similar polarities, making separation by column chromatography challenging.
-
Contamination with Reagent Byproducts: The byproducts of the fluorinating reagent can co-elute with the product.
Troubleshooting Steps:
-
Aqueous Work-up: A careful aqueous work-up can help remove some of the more polar impurities and unreacted reagents.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is "over-fluorination" in the context of 9-fluorononanol synthesis, and how can I prevent it?
A1: For a simple primary alcohol like 9-hydroxynonane, "over-fluorination" (the introduction of more than one fluorine atom) is highly unlikely under standard deoxyfluorination conditions. The term is more likely being used to describe the formation of undesired fluorinated byproducts. To prevent the formation of any undesired products, it is crucial to carefully select the fluorinating reagent, control the reaction temperature, and use anhydrous conditions.
Q2: Which fluorinating reagent is best for the synthesis of 9-fluorononanol?
A2: Several reagents can be effective. The choice depends on factors like scale, safety considerations, and available equipment.
| Reagent | Advantages | Disadvantages |
| DAST | Widely used and commercially available. | Can be thermally unstable; may lead to elimination byproducts.[3] |
| Deoxo-Fluor® | More thermally stable than DAST. | Can also cause elimination. |
| PyFluor | Inexpensive, thermally stable, and minimizes elimination side products.[2] | May require specific activation conditions. |
| AlkylFluor | Practical for high-yielding deoxyfluorination of primary alcohols; stable to air and water.[2] | May be more expensive. |
| Sulfonyl Fluorides | Simple to handle and can provide high yields.[4] | Less reactive than aminosulfur trifluorides.[4] |
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common method. A stain (such as permanganate or p-anisaldehyde) will show the consumption of the starting alcohol and the appearance of the less polar product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify products.
Q4: What are the key safety precautions when working with fluorinating reagents?
A4: Fluorinating reagents can be corrosive, toxic, and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be sure to quench any unreacted reagent carefully according to established procedures.
Experimental Protocols
General Protocol for Deoxyfluorination of 9-Hydroxynonane using PyFluor:
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve 9-hydroxynonane (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of PyFluor (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Troubleshooting Workflow for Low Yield of 9-Fluorononanol
Caption: A flowchart for troubleshooting low yields in the synthesis of 9-fluorononanol.
Logical Relationship of Factors Affecting Deoxyfluorination Success
Caption: Key factors influencing the successful synthesis of 9-fluorononanol.
References
"troubleshooting low yield in the synthesis of ω-fluoroalcohols"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of ω-fluoroalcohols, specifically addressing issues of low yield.
Troubleshooting Guides (FAQs)
This section addresses common problems encountered during the synthesis of ω-fluoroalcohols in a question-and-answer format.
Issue 1: Low yield when reducing ω-fluoroalkanoic acids or their esters.
-
Question: I am attempting to synthesize an ω-fluoroalcohol by reducing the corresponding ω-fluoroalkanoic acid (or ester) with lithium aluminum hydride (LiAlH₄), but my yields are consistently low. What are the potential causes and solutions?
-
Answer: Low yields in the reduction of ω-fluoroalkanoic acids or esters can stem from several factors:
-
Side Reactions: The presence of the fluorine atom can sometimes lead to side reactions. For instance, elimination reactions can occur, especially if there is any residual base or if the reaction is heated for an extended period. Over-reduction is also a possibility, though less common for this specific transformation.
-
Incomplete Reaction: The reaction may not be going to completion. This could be due to impure or deactivated LiAlH₄, insufficient reagent, or a short reaction time.
-
Work-up Issues: ω-Fluoroalcohols can have some water solubility, especially shorter-chain analogs. During the aqueous work-up, a significant portion of the product might be lost to the aqueous layer.
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened or properly stored LiAlH₄. A simple test for activity is to carefully add a small amount to a dry solvent and observe for hydrogen evolution.
-
Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Work-up Procedure: After quenching the reaction, perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, dichloromethane) to recover the product from the aqueous layer. Addition of brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of the fluoroalcohol and improve extraction efficiency.
-
Purification: Use a purification method that minimizes loss. Volatile ω-fluoroalcohols may be lost during solvent removal under high vacuum. Consider distillation or careful column chromatography.
-
Issue 2: Poor yield in the fluorination of a terminal diol.
-
Question: I am trying to synthesize an ω-fluoroalcohol by selective mono-fluorination of a terminal diol using a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®, but the yield is low and I observe multiple products. What is going wrong?
-
Answer: Selective mono-fluorination of diols can be challenging and low yields are often due to a lack of selectivity and the formation of byproducts.
-
Over-fluorination: The formation of the corresponding difluoroalkane is a common side product. This occurs when both hydroxyl groups react with the fluorinating agent.
-
Elimination Reactions: Dehydration of the starting diol or the product fluoroalcohol can lead to the formation of unsaturated byproducts.
-
Rearrangements: In some cases, carbocation intermediates can undergo rearrangements, leading to a mixture of isomeric products.
-
Cyclization: For diols of appropriate chain length (e.g., 1,4- or 1,5-diols), acid-catalyzed cyclization to form cyclic ethers (like tetrahydrofuran from 1,4-butanediol) is a significant competing reaction.[1]
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use of 1.0 to 1.1 equivalents is recommended for mono-fluorination.
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions.
-
Order of Addition: Add the fluorinating agent slowly to a solution of the diol to maintain a low concentration of the reagent and favor mono-substitution.
-
Protecting Groups: Consider using a protecting group strategy. Protect one of the hydroxyl groups, perform the fluorination, and then deprotect to obtain the desired ω-fluoroalcohol.
-
Alternative Reagents: Explore alternative fluorinating agents that may offer better selectivity for mono-fluorination. For example, reagents like Alkyl- and Aryltrifluoro-λ4-sulfanes have been used for fluorination.
-
Issue 3: Low conversion in the ring-opening of a cyclic ether with a fluoride source.
-
Question: My attempt to synthesize an ω-fluoroalcohol by the ring-opening of a cyclic ether (e.g., tetrahydrofuran) with a fluoride source like HF-pyridine or TBAF (tetrabutylammonium fluoride) is resulting in low conversion and recovery of starting material. How can I improve the yield?
-
Answer: The ring-opening of cyclic ethers with fluoride is often a challenging reaction due to the poor nucleophilicity of the fluoride ion and the stability of the ether.
-
Poor Nucleophilicity of Fluoride: The fluoride ion is a relatively weak nucleophile, especially when strongly solvated.
-
Reaction Conditions: The reaction may require harsh conditions (high temperatures, long reaction times) which can lead to decomposition of the product or starting material.
-
Water Content: For reagents like TBAF, the presence of water can significantly reduce the reactivity of the fluoride ion through strong hydrogen bonding.
Troubleshooting Steps:
-
Fluoride Source: Use a more reactive fluoride source. Anhydrous TBAF or reagents that generate a "naked" fluoride ion can be more effective.[2] The interaction between the fluoride ion and the solvent or counterion is critical.
-
Co-reagents/Catalysts: The addition of a Lewis acid or a phase-transfer catalyst can sometimes facilitate the ring-opening reaction.
-
Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents are generally preferred.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields by providing rapid and uniform heating.
-
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can affect the yield of ω-fluoroalcohols. Note: The data presented here are representative examples and actual results may vary.
Table 1: Effect of Reducing Agent and Temperature on the Yield of 4-Fluoro-1-butanol from Ethyl 4-fluorobutyrate
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |
| 1 | LiAlH₄ | THF | 0 to rt | 2 | 85 |
| 2 | LiAlH₄ | Diethyl Ether | 0 to rt | 2 | 82 |
| 3 | NaBH₄ | Ethanol | rt | 24 | < 5 (ester is unreactive) |
| 4 | DIBAL-H | Toluene | -78 | 3 | 75 (aldehyde is major product) |
| 5 | LiAlH₄ | THF | 65 | 1 | 70 (potential for side reactions) |
Table 2: Influence of Fluorinating Agent on the Mono-fluorination of 1,6-Hexanediol
| Entry | Fluorinating Agent | Equivalents | Solvent | Temperature (°C) | Yield of 6-Fluoro-1-hexanol (%) | Yield of 1,6-Difluorohexane (%) |
| 1 | DAST | 1.1 | CH₂Cl₂ | -78 to rt | 65 | 15 |
| 2 | Deoxo-Fluor® | 1.1 | CH₂Cl₂ | -78 to rt | 68 | 13 |
| 3 | DAST | 2.2 | CH₂Cl₂ | -78 to rt | 10 | 80 |
| 4 | Yarovenko Reagent | 1.2 | CH₂Cl₂ | 0 to rt | 45 | 10 |
| 5 | XtalFluor-E® | 1.1 | CH₂Cl₂ | -78 to rt | 72 | 12 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-1-butanol by Reduction of Ethyl 4-fluorobutyrate
-
Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a reflux condenser. The entire apparatus is flame-dried under a stream of nitrogen.
-
Reagents:
-
Lithium aluminum hydride (LiAlH₄): 4.7 g (0.125 mol)
-
Anhydrous tetrahydrofuran (THF): 200 mL
-
Ethyl 4-fluorobutyrate: 13.4 g (0.1 mol)
-
-
Procedure:
-
LiAlH₄ is carefully suspended in 100 mL of anhydrous THF in the reaction flask under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
Ethyl 4-fluorobutyrate, dissolved in 100 mL of anhydrous THF, is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
-
Work-up:
-
The reaction is carefully quenched by the slow, dropwise addition of 5 mL of water, followed by 5 mL of 15% aqueous NaOH, and then 15 mL of water, while cooling in an ice bath.
-
The resulting white precipitate is filtered off and washed with THF (3 x 50 mL).
-
The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation at low pressure.
-
-
Purification: The crude product is purified by fractional distillation to afford 4-fluoro-1-butanol as a colorless liquid.
Protocol 2: Synthesis of 6-Fluoro-1-hexanol by Mono-fluorination of 1,6-Hexanediol
-
Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried under nitrogen.
-
Reagents:
-
1,6-Hexanediol: 11.8 g (0.1 mol)
-
Anhydrous dichloromethane (CH₂Cl₂): 100 mL
-
Diethylaminosulfur trifluoride (DAST): 17.7 g (0.11 mol)
-
-
Procedure:
-
1,6-Hexanediol is dissolved in 50 mL of anhydrous CH₂Cl₂ in the reaction flask and cooled to -78 °C in a dry ice/acetone bath.
-
DAST, dissolved in 50 mL of anhydrous CH₂Cl₂, is added dropwise from the dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
-
-
Work-up:
-
The reaction is quenched by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by rotary evaporation.
-
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired mono-fluorinated product from unreacted diol and the difluorinated byproduct.
Visual Guides
The following diagrams illustrate key workflows and logical relationships in troubleshooting the synthesis of ω-fluoroalcohols.
Caption: Troubleshooting workflow for low yield in reduction reactions.
Caption: General experimental workflow for selective mono-fluorination of a diol.
Caption: Logic diagram for improving selectivity in diol fluorination.
References
Technical Support Center: Purification of Crude 9-Fluoro-Nonanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 9-fluoro-nonanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 9-fluoro-nonanol.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of 9-fluoro-nonanol after column chromatography. | 1. Inappropriate Solvent System: The chosen eluent may be too polar, causing the product to remain strongly adsorbed to the stationary phase, or not polar enough, leading to co-elution with impurities.[1][2] 2. Improper Column Packing: Channeling in the column can lead to poor separation and loss of product.[1] 3. Product Volatility: The product may be lost due to evaporation if it is volatile and not handled at appropriate temperatures. | 1. Optimize the Solvent System: Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between 9-fluoro-nonanol and its impurities.[2] A good starting point for fluorinated alcohols on silica gel is a mixture of hexane and ethyl acetate.[3] 2. Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks.[1][4] A wet slurry packing method is often recommended for silica gel.[1] 3. Handle with Care: Minimize exposure to the atmosphere and use a rotary evaporator at a controlled temperature and pressure to remove the solvent. |
| Presence of non-fluorinated nonanol impurity in the final product. | 1. Incomplete Reaction: The fluorination reaction may not have gone to completion, leaving unreacted starting material. 2. Co-elution during Chromatography: Nonanol and 9-fluoro-nonanol may have similar polarities, making separation by standard column chromatography challenging.[3] | 1. Drive the Reaction to Completion: Consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). 2. Fine-tune the Chromatography: Use a shallower solvent gradient or isocratic elution with a finely tuned solvent mixture to improve separation.[2] Alternatively, consider using a different stationary phase, such as alumina, or a reverse-phase column.[1][5] |
| The purified 9-fluoro-nonanol is contaminated with an unknown impurity with a similar boiling point. | 1. Azeotrope Formation: The impurity may form an azeotrope with 9-fluoro-nonanol, making separation by simple distillation difficult. 2. Isomeric Impurity: An isomer of 9-fluoro-nonanol may have been formed as a by-product during synthesis. | 1. Use Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates to improve separation of compounds with close boiling points.[6][7][8] 2. Alternative Purification Technique: If fractional distillation is ineffective, consider preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) for high-purity separation. For fluorinated compounds, pairing a hydrocarbon column with a fluorinated eluent in HPLC can enhance separation.[5][9] |
| Discoloration of the purified product. | 1. Presence of Trace Impurities: Acidic or basic impurities might catalyze degradation or polymerization reactions, leading to colored by-products. 2. Oxidation: The alcohol may be susceptible to oxidation, especially at elevated temperatures or in the presence of air. | 1. Neutralize the Crude Product: Wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) followed by a brine wash before purification. 2. Purge with Inert Gas: Conduct distillation or chromatography under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 9-fluoro-nonanol?
A1: Common impurities can include unreacted starting materials such as nonanol, by-products from the fluorination reaction (e.g., elimination products like non-1-ene), and residual solvents from the reaction and workup. Depending on the synthetic route, isomers of 9-fluoro-nonanol could also be present.
Q2: Which purification method is generally preferred for 9-fluoro-nonanol?
A2: The choice of purification method depends on the nature and quantity of the impurities. For removing non-polar impurities and unreacted starting materials, flash column chromatography on silica gel is often effective.[2][3] If the impurities have significantly different boiling points, fractional distillation is a suitable method for large-scale purification.[6][8]
Q3: How can I monitor the purity of 9-fluoro-nonanol during and after purification?
A3: Purity can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess the separation of components in a mixture and to track the progress of column chromatography.[2]
-
Gas Chromatography (GC): Provides quantitative information on the purity and can detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the product and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Q4: What are the typical storage conditions for purified 9-fluoro-nonanol?
A4: Like many alcohols, 9-fluoro-nonanol should be stored in a cool, dry place in a tightly sealed container, protected from heat and light.[10] Storing under an inert atmosphere can help prevent degradation over time.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude 9-fluoro-nonanol using flash column chromatography.
Materials:
-
Crude 9-fluoro-nonanol
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material with varying ratios of hexane and ethyl acetate. The ideal solvent system should provide a good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3.[2]
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.[1]
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude 9-fluoro-nonanol in a minimal amount of the initial eluent or a compatible solvent.
-
Carefully apply the sample to the top of the column.[2]
-
-
Elution:
-
Begin eluting with the determined solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate to identify the fractions containing the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 9-fluoro-nonanol.
-
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for separating 9-fluoro-nonanol from impurities with different boiling points.
Materials:
-
Crude 9-fluoro-nonanol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude 9-fluoro-nonanol and boiling chips in the round-bottom flask.
-
-
Distillation:
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature at the distillation head. The temperature will rise and stabilize at the boiling point of the first fraction (the most volatile component).[7][11]
-
Collect this fraction in the receiving flask.
-
Once the first fraction has been collected, the temperature may drop slightly before rising again to the boiling point of the next component.
-
Change the receiving flask to collect the fraction corresponding to the boiling point of 9-fluoro-nonanol.
-
-
Completion:
-
Stop the distillation when the desired product has been collected or when the temperature begins to fluctuate significantly.
-
Allow the apparatus to cool down before disassembling.
-
Data Presentation
Table 1: Hypothetical Impurity Profile of Crude and Purified 9-Fluoro-Nonanol
| Compound | Crude Product (% Area by GC) | Purified by Column Chromatography (% Area by GC) | Purified by Fractional Distillation (% Area by GC) |
| Non-1-ene | 5.2 | < 0.1 | 0.5 |
| Nonanol | 12.5 | 0.8 | 1.5 |
| 9-Fluoro-Nonanol | 80.1 | 99.0 | 97.8 |
| Other Impurities | 2.2 | 0.1 | 0.2 |
Visualizations
Caption: Experimental workflow for the purification of 9-fluoro-nonanol.
Caption: Troubleshooting flowchart for low purity of 9-fluoro-nonanol.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. organic chemistry - Purifying Fluorinated Alcohol via flash Chromatography - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nonanol, 143-08-8 [thegoodscentscompany.com]
- 11. m.youtube.com [m.youtube.com]
"improving the stability of 9-fluorononanol during storage"
Welcome to the technical support center for 9-fluorononanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 9-fluorononanol during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions, and recommended protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 9-fluorononanol to ensure long-term stability?
A1: To maximize the shelf-life of 9-fluorononanol, it should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C. It is crucial to protect the compound from light and exposure to atmospheric moisture. For long-term storage, packaging under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent potential oxidation.
Q2: What type of container is recommended for storing 9-fluorononanol?
A2: Use of amber glass vials or bottles with a tightly sealed cap is recommended. The amber color protects the compound from light-induced degradation. The container cap should have a chemically resistant liner, such as PTFE (polytetrafluoroethylene), to prevent leaching of impurities and ensure an airtight seal.
Q3: Can I store 9-fluorononanol in a standard laboratory freezer (-20°C)?
A3: While freezing can be a suitable storage method for many organic compounds, it is important to ensure that the compound remains stable through freeze-thaw cycles. If you choose to store it at -20°C, it is recommended to aliquot the material into smaller, single-use quantities to avoid repeated temperature fluctuations.
Q4: What are the known degradation pathways for 9-fluorononanol?
A4: While specific degradation pathways for 9-fluorononanol are not extensively documented in public literature, similar fluorinated alcohols, particularly fluorotelomer alcohols, are known to be susceptible to degradation under basic conditions. This can occur via elimination of hydrogen fluoride (HF).[1] Therefore, it is critical to avoid contact with strong bases. Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid is also a potential degradation pathway, especially with prolonged exposure to air and light.
Troubleshooting Guide
This guide is intended to help you diagnose and resolve common issues related to the stability of 9-fluorononanol.
Issue 1: I observe new, unexpected peaks in my analytical chromatogram (HPLC, GC-MS) after a period of storage.
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Possible Cause 1: Degradation due to improper storage.
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Question: How was the 9-fluorononanol stored? Was it exposed to light, high temperatures, or a non-inert atmosphere?
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Solution: Review the storage conditions against the recommended guidelines (see FAQs). If stored improperly, obtain a new, verified lot of the compound for your experiments. Implement proper storage protocols for all new materials.
-
-
Possible Cause 2: Contamination.
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Question: Could the sample have been contaminated during handling or from the storage container?
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Solution: Ensure that all glassware and equipment are scrupulously clean. Use high-purity solvents for all dilutions and analyses. If container contamination is suspected, transfer a fresh sample to a new, appropriate container.
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-
Possible Cause 3: Base-catalyzed decomposition.
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Question: Has the 9-fluorononanol come into contact with basic substances, either in storage or during sample preparation?
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Solution: Fluorinated alcohols can be unstable in the presence of bases.[1] Ensure all solutions and surfaces are free from basic residues. If your experimental protocol involves basic conditions, consider the stability of 9-fluorononanol under those specific conditions with a preliminary study.
-
Issue 2: The physical appearance of the 9-fluorononanol has changed (e.g., color change, cloudiness).
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Possible Cause 1: Oxidation or impurity formation.
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Question: Has the material been exposed to air for an extended period?
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Solution: A change in appearance is a strong indicator of degradation. The material should be re-analyzed for purity before use. If purity is compromised, a fresh sample should be used. To prevent this, always handle the material under an inert atmosphere where possible and ensure the container is tightly sealed.
-
-
Possible Cause 2: Water absorption.
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Question: Has the container been left open or stored in a humid environment?
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Solution: Long-chain alcohols can be hygroscopic. The presence of water may affect its physical properties and reactivity. Store in a desiccator or a dry, controlled environment.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with 9-fluorononanol.
Caption: Troubleshooting workflow for 9-fluorononanol stability issues.
Data Presentation
Table 1: Recommended Storage Conditions for 9-Fluorononanol
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Light Exposure | Store in the dark (amber glass vial) | Prevents light-induced degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) for long-term storage | Minimizes oxidation. |
| Container | Amber glass vial with PTFE-lined cap | Provides protection from light and a chemically inert, airtight seal. |
| Handling | Aliquot into single-use quantities | Avoids repeated freeze-thaw cycles and contamination of the bulk material. |
Table 2: Example Stability Study Data for 9-Fluorononanol under Different Storage Conditions (Hypothetical)
| Condition | Timepoint | Purity (%) by HPLC | Appearance | Comments |
| 2-8°C, Dark, Inert Atmosphere | 0 months | 99.8 | Colorless liquid | Initial analysis. |
| 6 months | 99.7 | Colorless liquid | No significant change in purity. | |
| 12 months | 99.6 | Colorless liquid | Stable under recommended conditions. | |
| 25°C, Ambient Light, Air | 0 months | 99.8 | Colorless liquid | Initial analysis. |
| 6 months | 98.2 | Slight yellow tint | Significant degradation observed. | |
| 12 months | 96.5 | Yellow liquid | Unsuitable storage conditions. | |
| 40°C, Dark, Inert Atmosphere | 0 months | 99.8 | Colorless liquid | Initial analysis for accelerated stability study. |
| 3 months | 99.0 | Colorless liquid | Accelerated degradation is evident. | |
| 6 months | 98.1 | Slight yellow tint | Useful for predicting long-term stability. |
Experimental Protocols
The following are example protocols for assessing the stability of 9-fluorononanol. These should be considered as starting points and may require optimization for your specific equipment and experimental needs.
Protocol 1: HPLC Purity and Stability Assay
-
Objective: To determine the purity of 9-fluorononanol and quantify any degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 40 60 15 10 90 20 10 90 21 40 60 | 25 | 40 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as 9-fluorononanol does not have a strong chromophore, low UV may be necessary, or a different detection method like mass spectrometry or evaporative light scattering detection might be more suitable).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 9-fluorononanol in acetonitrile (e.g., 1 mg/mL). Dilute with the initial mobile phase composition to an appropriate concentration (e.g., 100 µg/mL).
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample of 9-fluorononanol.
-
Record the chromatogram and integrate the peaks.
-
Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
For stability studies, compare the chromatograms of samples stored under different conditions over time. Look for the appearance of new peaks (degradants) and a decrease in the area of the main 9-fluorononanol peak.
-
Protocol 2: GC-MS for Identification of Volatile Degradation Products
-
Objective: To identify potential volatile impurities and degradation products.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of 9-fluorononanol in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).
-
Procedure:
-
Inject the sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the main peak to confirm the identity of 9-fluorononanol.
-
Analyze the mass spectra of any minor peaks to identify potential impurities or degradation products by comparing the fragmentation patterns with spectral libraries (e.g., NIST).
-
Mandatory Visualization
Hypothetical Degradation Pathway of 9-Fluorononanol
The following diagram illustrates a potential degradation pathway for 9-fluorononanol under basic conditions, based on the known reactivity of similar fluorinated alcohols.
Caption: Hypothetical base-catalyzed HF elimination from 9-fluorononanol.
References
"addressing peak overlap in the NMR spectrum of 9-fluorononanol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak overlap in the NMR spectrum of 9-fluorononanol.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant peak overlap in the ¹H NMR spectrum of my 9-fluorononanol sample, particularly in the aliphatic region. How can I resolve these signals?
A1: Peak overlap in the ¹H NMR spectrum of long-chain alcohols like 9-fluorononanol is common due to the similar chemical environments of the methylene (-CH₂-) groups. The signals for the central methylene groups in the alkyl chain often appear as a broad multiplet. To resolve these overlapping signals, you can try the following techniques:
-
Change the NMR solvent: Using a different deuterated solvent can induce changes in chemical shifts, potentially resolving overlapping peaks. Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant solvent-induced shifts compared to common solvents like chloroform-d (CDCl₃).
-
Use a lanthanide shift reagent: These paramagnetic complexes can coordinate with the hydroxyl group of 9-fluorononanol, causing significant changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the alcohol, which can help to resolve overlapping signals.
-
Perform a 2D NMR experiment: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can help to disperse the signals into a second dimension, making it easier to identify individual proton environments.
Q2: The signal for the proton on the carbon bearing the hydroxyl group (-CH-OH) is broad and difficult to identify. Why is this and how can I confirm its location?
A2: The broadness of the hydroxyl proton signal is often due to hydrogen bonding and chemical exchange with trace amounts of water or other protic impurities in the sample. The chemical shift of this proton can also vary depending on the concentration, solvent, and temperature.
To definitively identify the -OH proton signal, you can perform a "D₂O shake" experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The -OH proton will exchange with deuterium, and since deuterium is not observed in ¹H NMR, the hydroxyl peak will disappear from the spectrum.
Q3: I am struggling to assign the ¹³C NMR signals for the central carbons of the nonanol chain. How can I differentiate them?
A3: Similar to the ¹H NMR spectrum, the ¹³C NMR signals for the central methylene carbons of 9-fluorononanol can be very close in chemical shift, leading to overlap. While increasing the magnetic field strength of the NMR spectrometer can improve resolution, other techniques can be employed:
-
DEPT (Distortionless Enhancement by Polarization Transfer): A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can help differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals from CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates each carbon atom with its directly attached proton(s). By tracing the correlations from the better-resolved proton signals in the ¹H NMR spectrum, you can assign the corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away. This can be particularly useful for confirming the assignment of quaternary carbons and for assembling the carbon skeleton.
Predicted Chemical Shifts for 9-Fluorononanol
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 9-fluorononanol. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~3.6 (t) | ~62 |
| 2 | ~1.5-1.6 (m) | ~32 |
| 3 | ~1.3-1.4 (m) | ~25 |
| 4 | ~1.3 (m) | ~29 |
| 5 | ~1.3 (m) | ~29 |
| 6 | ~1.3 (m) | ~29 |
| 7 | ~1.4-1.5 (m) | ~23 |
| 8 | ~1.7 (m) | ~30 |
| 9 | ~4.4 (dt) | ~84 (d, ¹JCF ≈ 165 Hz) |
| OH | Variable (broad s) | - |
(m = multiplet, t = triplet, dt = doublet of triplets, d = doublet, s = singlet)
Experimental Protocols
Protocol 1: Solvent-Induced Shift Study
-
Sample Preparation: Prepare a standard NMR sample of 9-fluorononanol in CDCl₃.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum.
-
Solvent Evaporation: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen.
-
New Solvent: Add an equivalent volume of benzene-d₆ to the NMR tube.
-
Second Spectrum: Acquire a ¹H NMR spectrum in benzene-d₆.
-
Comparison: Compare the two spectra to identify any changes in chemical shifts that may have resolved overlapping signals.
Protocol 2: Lanthanide Shift Reagent Titration
-
Sample Preparation: Prepare a standard NMR sample of 9-fluorononanol in a dry, non-coordinating solvent like CDCl₃.
-
Initial Spectrum: Acquire a ¹H NMR spectrum.
-
Addition of Shift Reagent: Add a small, known amount (e.g., 0.1 molar equivalents) of a lanthanide shift reagent (e.g., Eu(fod)₃) to the NMR tube.
-
Subsequent Spectra: Acquire a ¹H NMR spectrum after each addition.
-
Analysis: Monitor the changes in chemical shifts as a function of the shift reagent concentration. Protons closer to the hydroxyl group will experience larger shifts.
Protocol 3: 2D NMR (COSY) Experiment
-
Sample Preparation: Prepare a concentrated NMR sample of 9-fluorononanol in a suitable deuterated solvent.
-
Instrument Setup: On the NMR spectrometer, select a standard COSY pulse sequence.
-
Acquisition Parameters: Set appropriate acquisition parameters, including the number of increments in the indirect dimension and the number of scans per increment.
-
Data Processing: After data acquisition, perform a 2D Fourier transform to generate the COSY spectrum.
-
Analysis: The COSY spectrum will show cross-peaks between protons that are spin-spin coupled (typically protons on adjacent carbons). This allows you to trace the connectivity of the proton spin systems, even if their signals overlap in the 1D spectrum.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for addressing peak overlap.
Caption: Relationship between experimental approaches to resolve peak overlap.
"minimizing degradation of Nonanol, 9-fluoro- during mass spec analysis"
Welcome to the technical support center for the mass spectrometry analysis of Nonanol, 9-fluoro-. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize degradation and achieve reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak ([M]⁺˙) of Nonanol, 9-fluoro- weak or absent in my Electron Ionization (EI) mass spectrum?
A1: The molecular ion of primary alcohols like Nonanol, 9-fluoro- is often unstable under high-energy EI conditions.[1][2] It readily undergoes fragmentation through pathways such as alpha-cleavage and dehydration (loss of water), leading to a diminished or undetectable molecular ion peak.[1][3] The presence of a terminal fluorine atom can also influence fragmentation patterns.
Q2: What are the expected major fragments of Nonanol, 9-fluoro- in EI-MS?
A2: Based on the typical fragmentation of long-chain alcohols and the influence of a terminal fluorine, you can expect to see fragments arising from:
-
Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom.[3] This would result in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion.
-
Dehydration: Loss of a water molecule (18 Da) is a characteristic fragmentation for many alcohols, leading to a fragment at [M-18]⁺˙.[1][3]
-
Loss of HF: The terminal fluorine may be lost as hydrogen fluoride (HF, 20 Da), resulting in a fragment at [M-20]⁺˙.
-
Alkyl Chain Fragmentation: You may also observe a series of hydrocarbon fragments separated by 14 Da (CH₂), which is characteristic of long-chain alkanes.[1][4]
Q3: How can I increase the abundance of the molecular ion for Nonanol, 9-fluoro-?
A3: To better observe the molecular ion, it is recommended to use soft ionization techniques, which impart less energy to the analyte molecule, thus reducing fragmentation.[5] Good options include:
-
Chemical Ionization (CI): This technique uses a reagent gas to produce protonated molecules ([M+H]⁺), which are generally more stable than the radical cations formed in EI.
-
Electrospray Ionization (ESI): ESI is a very soft ionization method that typically produces protonated molecules or adduct ions (e.g., [M+Na]⁺, [M+NH₄]⁺) with minimal fragmentation.[6][7]
Q4: I am using ESI and see multiple peaks, including [M+H]⁺, [M+Na]⁺, and [M+K]⁺. How can I simplify the spectrum?
A4: The formation of various adducts is common in ESI and is highly dependent on the sample purity and the composition of the mobile phase.[7][8] To promote a specific adduct and simplify the spectrum:
-
For [M+H]⁺: Add a small amount of a volatile acid, such as formic acid or acetic acid, to your mobile phase.
-
For [M+Na]⁺ or [M+K]⁺: If these adducts are desired for their stability, you can add low concentrations of sodium or potassium salts.
-
To reduce unwanted adducts: Use high-purity solvents and glassware, and consider using mobile phase additives that favor the formation of a single ion species.
Q5: Are there any specific sample preparation considerations for analyzing Nonanol, 9-fluoro- by GC-MS or LC-MS?
A5: For GC-MS, ensure your sample is volatile and thermally stable enough for the injection port and column temperatures. While Nonanol, 9-fluoro- should be amenable to GC-MS, high temperatures in the injector could potentially promote degradation. For LC-MS, ensure your analyte is soluble in the mobile phase and choose a column that provides good retention and peak shape. A C18 column is a common starting point for molecules of this polarity.
Troubleshooting Guides
Issue 1: No Molecular Ion Peak Observed in EI-MS
| Possible Cause | Troubleshooting Step |
| High source temperature causing thermal degradation. | Gradually decrease the ion source temperature in increments of 10-20°C and monitor the molecular ion abundance. |
| High electron energy causing excessive fragmentation. | If your instrument allows, reduce the electron energy from the standard 70 eV to a lower value (e.g., 20-30 eV). This will decrease overall ionization efficiency but may preserve the molecular ion. |
| Inherent instability of the molecular ion. | Switch to a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI). |
Issue 2: Poor Reproducibility of Fragmentation Patterns in EI-MS
| Possible Cause | Troubleshooting Step |
| Fluctuations in ion source temperature. | Allow the mass spectrometer to fully stabilize before analysis. Check for any issues with the source temperature controller. |
| Contamination in the ion source. | Perform routine ion source cleaning as recommended by the instrument manufacturer. |
| Inconsistent sample concentration. | Ensure precise and consistent sample preparation. Use an internal standard for quantitative analysis. |
Issue 3: Low Signal Intensity in ESI-MS
| Possible Cause | Troubleshooting Step |
| Inefficient ionization in the chosen mobile phase. | Optimize the mobile phase composition. For positive ion mode, try adding a small amount of formic acid or ammonium acetate. For negative ion mode, consider adding a small amount of ammonia or a volatile amine. |
| Ion suppression from matrix components or high salt concentrations. | Dilute the sample. Improve sample cleanup procedures to remove interfering substances. Use a desalting column if necessary. |
| Suboptimal ESI source parameters. | Optimize spray voltage, nebulizing gas pressure, and drying gas temperature and flow rate. Consult your instrument manual for guidance on tuning for your specific analyte. |
| Formation of multiple adducts, diluting the signal for the ion of interest. | As described in Q4 of the FAQ, modify the mobile phase to favor the formation of a single, desired adduct ion.[7] |
Experimental Protocols
Protocol 1: Analysis of Nonanol, 9-fluoro- by GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a 1-10 µg/mL solution of Nonanol, 9-fluoro- in a high-purity solvent such as hexane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 30-250.
-
Scan Speed: 2 scans/second.
-
Protocol 2: Analysis of Nonanol, 9-fluoro- by LC-MS with Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a 1-10 µg/mL solution of Nonanol, 9-fluoro- in the initial mobile phase composition.
-
LC Conditions:
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized to minimize in-source fragmentation).[5]
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-300.
-
Data Summary
The following table summarizes the expected key ions for Nonanol, 9-fluoro- under different ionization conditions. The molecular weight of Nonanol, 9-fluoro- is 162.25 g/mol .
| Ionization Mode | Expected Key Ions (m/z) | Ion Type | Notes |
| EI | 162 | [M]⁺˙ | Molecular Ion (often weak or absent) |
| 144 | [M-H₂O]⁺˙ | Loss of water | |
| 142 | [M-HF]⁺˙ | Loss of hydrogen fluoride | |
| 31 | [CH₂OH]⁺ | Alpha-cleavage product | |
| CI (Methane) | 163 | [M+H]⁺ | Protonated Molecule |
| 191 | [M+C₂H₅]⁺ | Adduct with reagent gas fragment | |
| 203 | [M+C₃H₅]⁺ | Adduct with reagent gas fragment | |
| ESI (+) | 163 | [M+H]⁺ | Protonated Molecule |
| 185 | [M+Na]⁺ | Sodium Adduct | |
| 201 | [M+K]⁺ | Potassium Adduct | |
| 180 | [M+NH₄]⁺ | Ammonium Adduct |
Visualizations
Caption: Proposed EI fragmentation of Nonanol, 9-fluoro-.
Caption: General workflow for MS analysis.
References
- 1. whitman.edu [whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GCMS Section 6.9.1 [people.whitman.edu]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Nonanol and 9-Fluoro-1-Nonanol: Physicochemical Properties and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-nonanol and the terminally fluorinated analog, 9-fluoro-1-nonanol. Due to a lack of available experimental data for 9-fluoro-1-nonanol, this comparison juxtaposes the well-documented properties of 1-nonanol with extrapolated characteristics of 9-fluoro-1-nonanol based on the known effects of terminal fluorination on long-chain alcohols. This guide aims to provide a foundational understanding for researchers interested in the potential modulatory effects of targeted fluorination on the bioactivity of aliphatic alcohols.
Data Presentation: Physicochemical and Biological Properties
The introduction of a fluorine atom at the terminal position of an alkyl chain can significantly alter its physicochemical properties, which in turn can influence its biological activity. The following tables summarize the known properties of 1-nonanol and the projected properties of 9-fluoro-1-nonanol.
Table 1: Comparative Physicochemical Properties
| Property | 1-Nonanol | 9-Fluoro-1-nonanol (Extrapolated) |
| Molecular Formula | C₉H₂₀O | C₉H₁₉FO |
| Molecular Weight | 144.25 g/mol | 162.24 g/mol |
| Boiling Point | 215 °C | Expected to be slightly lower or similar |
| Melting Point | -8 to -6 °C | Expected to be slightly higher |
| Density | 0.827 g/cm³ | Expected to be higher |
| Water Solubility | 0.13 g/L (Slightly soluble) | Expected to be lower |
| logP (Octanol-Water Partition Coefficient) | 3.77 | Expected to be higher |
| Acidity (pKa) | ~16-18 | Expected to be lower (more acidic) |
Table 2: Comparative Biological Activity
| Biological Activity | 1-Nonanol | 9-Fluoro-1-nonanol (Hypothesized) |
| Antifungal Activity | Active against Aspergillus flavus | Potentially enhanced activity |
| Mechanism of Action | Disrupts cell membrane integrity and mitochondrial function.[1] | Potentially similar mechanism with altered potency due to modified membrane interaction |
| Cytotoxicity | Low | Unknown, requires experimental validation |
Experimental Protocols
To empirically determine and compare the antifungal activities of 1-nonanol and 9-fluoro-1-nonanol, the following experimental protocol is proposed, based on established methodologies for antifungal susceptibility testing.[2][3][4][5][6]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) via Broth Microdilution
1. Fungal Strain and Culture Preparation:
- The target organism for this protocol is Aspergillus flavus.
- The fungal strain should be cultured on Potato Dextrose Agar (PDA) at 28°C for 5-7 days to allow for sufficient sporulation.
- A spore suspension is prepared by gently scraping the surface of the agar with a sterile loop in a solution of 0.05% Tween 80 in sterile saline.
- The resulting suspension is filtered through sterile glass wool to remove mycelial fragments.
- The spore concentration is determined using a hemocytometer and adjusted to a final concentration of 1 x 10⁵ spores/mL in RPMI-1640 medium.
2. Preparation of Test Compounds:
- Stock solutions of 1-nonanol and 9-fluoro-1-nonanol are prepared in dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations (e.g., from 0.05 to 10 µL/mL).
3. Broth Microdilution Assay:
- 100 µL of the prepared fungal spore suspension is added to each well of the microtiter plate containing 100 µL of the serially diluted test compounds.
- Control wells should include:
- Fungus with RPMI-1640 medium and DMSO (vehicle control).
- Fungus with RPMI-1640 medium only (positive growth control).
- RPMI-1640 medium only (negative control).
- The plate is incubated at 28°C for 48-72 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the fungus.
5. Determination of MFC:
- An aliquot (10 µL) from each well showing no visible growth is sub-cultured onto a fresh PDA plate.
- The plates are incubated at 28°C for 48-72 hours.
- The MFC is the lowest concentration of the test compound from which no fungal growth is observed on the sub-culture plates.
Mandatory Visualization
The following diagrams illustrate the proposed antifungal mechanism of action of 1-nonanol and a generalized workflow for the comparative analysis.
References
- 1. Antifungal mechanism of 1-nonanol against Aspergillus flavus growth revealed by metabolomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. reviberoammicol.com [reviberoammicol.com]
Purity Assessment of Nonanol, 9-fluoro-: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of novel compounds is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of key analytical techniques for assessing the purity of Nonanol, 9-fluoro-, a fluorinated long-chain alcohol. We present a detailed examination of elemental analysis and its comparison with chromatographic and spectroscopic methods, supported by representative experimental data and protocols.
Data Summary
The following table summarizes the expected quantitative results from elemental analysis, Gas Chromatography-Mass Spectrometry (GC-MS), and ¹H Nuclear Magnetic Resonance (NMR) for a hypothetical batch of Nonanol, 9-fluoro-.
| Analytical Method | Parameter | Theoretical Value | Experimental Result (Batch ID: 9FN-2025-01) | Purity (%) |
| Elemental Analysis | % Carbon (C) | 66.63% | 66.58% | >99% |
| % Hydrogen (H) | 11.80% | 11.75% | ||
| % Fluorine (F) | 11.71% | 11.65% | ||
| GC-MS | Peak Area | - | Main Peak: 99.85% | 99.85% |
| Impurity 1: 0.10% | ||||
| Impurity 2: 0.05% | ||||
| ¹H NMR (400 MHz) | Relative Integral | - | Corresponds to Structure | >99.5% (by relative integration) |
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, etc.), which are then quantified. | Percentage composition of C, H, N, S, and halogens. | Provides fundamental confirmation of the elemental composition. | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. Less sensitive to small amounts of impurities. |
| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | Separation and identification of volatile impurities. Quantitative determination of purity based on peak area. | High sensitivity and selectivity for volatile impurities. Provides structural information about impurities from mass spectra. | Not suitable for non-volatile impurities. Requires derivatization for some compounds. |
| ¹H NMR Spectroscopy | Nuclei of atoms in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Detailed information about the molecular structure, including the chemical environment of protons. Quantitative analysis by comparing the integral of signals from the analyte to a standard. | Provides unambiguous structural confirmation. Can quantify non-volatile and isomeric impurities. Non-destructive. | Lower sensitivity compared to GC-MS for trace impurities. Complex spectra can be difficult to interpret. |
Experimental Protocols
Elemental Analysis
Objective: To determine the weight percent of Carbon, Hydrogen, and Fluorine in a sample of Nonanol, 9-fluoro-.
Instrumentation: CHNS/O Elemental Analyzer.
Procedure:
-
A small amount of the sample (1-3 mg) is accurately weighed into a tin capsule.
-
The capsule is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) in the presence of oxygen.
-
The combustion products (CO₂, H₂O, and HF) are carried by a helium stream through a series of absorbent traps or gas chromatography columns.
-
The amount of each gas is measured by a thermal conductivity detector.
-
The weight percentages of C, H, and F are calculated based on the detector response and the initial sample weight.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in a sample of Nonanol, 9-fluoro-.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
Procedure:
-
Sample Preparation: A dilute solution of the Nonanol, 9-fluoro- sample is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: 1 µL of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to elute compounds with different boiling points.
-
Detection and Analysis: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of each compound is recorded, allowing for identification by comparison to a spectral library. The peak area of each compound is proportional to its concentration.
¹H NMR Spectroscopy
Objective: To confirm the structure and assess the purity of Nonanol, 9-fluoro- by identifying and quantifying proton signals.
Instrumentation: 400 MHz Nuclear Magnetic Resonance Spectrometer.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the Nonanol, 9-fluoro- sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of an internal standard (e.g., tetramethylsilane - TMS) is added for chemical shift referencing.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, and the baseline is corrected.
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the molecular structure. Purity is estimated by comparing the integral of the analyte's peaks to those of any observed impurities.
Visualizations
Caption: Experimental workflow for the purity assessment of Nonanol, 9-fluoro-.
Caption: Logical relationship between analytical techniques for a comprehensive purity profile.
A Comparative Guide to the Surface Energy of Films Modified with Different Fluorinated Alcohols
For Researchers, Scientists, and Drug Development Professionals
The precise control of surface energy is a critical factor in a multitude of applications, from the development of advanced drug delivery systems and biomedical implants to the fabrication of microfluidics and specialized coatings. The modification of polymer films with fluorinated alcohols is a highly effective strategy for tuning surface properties, primarily to achieve low surface energy and oleophobicity. This guide provides a comparative overview of the impact of different fluorinated alcohols on the surface energy of polymer films, supported by established principles and experimental methodologies.
Comparative Analysis of Surface Energy
The surface energy of a solid is a measure of the excess energy at its surface compared to the bulk. Lower surface energy is typically associated with reduced wettability and adhesion. The modification of polymer films with fluorinated alcohols introduces perfluoroalkyl chains to the surface, which are known to significantly lower surface energy.
The extent of this reduction is primarily influenced by the length of the fluorinated alkyl chain and the density of the fluorinated groups at the surface. The general principle, supported by numerous studies, is that a longer perfluoroalkyl chain results in a lower surface energy. This is attributed to the low polarizability of the C-F bond and the shielding effect of the fluorine atoms.
Below is a table presenting representative data on the surface energy of a generic polymer film (e.g., Polymethyl Methacrylate - PMMA) after modification with a series of 1H,1H,2H,2H-perfluoroalkyl ethanols of varying chain lengths. The surface energy values are calculated using the Owens-Wendt method from contact angle measurements with water and diiodomethane.
| Modifying Fluorinated Alcohol | Chemical Formula | Water Contact Angle (θ°) | Diiodomethane Contact Angle (θ°) | Surface Energy (mN/m) | Dispersive Component (γd) | Polar Component (γp) |
| Unmodified PMMA | - | ~70 | ~35 | ~41 | ~39 | ~2 |
| 1H,1H,2H,2H-Perfluorohexan-1-ol | C₄F₉CH₂CH₂OH | ~95 | ~60 | ~22 | ~21 | ~1 |
| 1H,1H,2H,2H-Perfluorooctan-1-ol | C₆F₁₃CH₂CH₂OH | ~105 | ~70 | ~18 | ~17.5 | ~0.5 |
| 1H,1H,2H,2H-Perfluorodecan-1-ol | C₈F₁₇CH₂CH₂OH | ~115 | ~75 | ~15 | ~14.8 | ~0.2 |
| 1H,1H,2H,2H-Perfluorododecan-1-ol | C₁₀F₂₁CH₂CH₂OH | ~120 | ~80 | ~13 | ~12.9 | ~0.1 |
Note: The data presented in this table are representative values based on established trends in surface science and are intended for comparative purposes. Actual experimental values may vary depending on the specific substrate, modification protocol, and measurement conditions.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for reproducing and building upon these findings. The following sections detail the key experimental protocols for film modification and surface energy characterization.
Surface Modification of Polymer Films with Fluorinated Alcohols
This protocol describes a general method for the covalent attachment (grafting) of fluorinated alcohols to a polymer film surface containing reactive groups (e.g., hydroxyl or carboxyl groups).
Materials:
-
Polymer film (e.g., PMMA, PET)
-
Fluorinated alcohol (e.g., 1H,1H,2H,2H-perfluorooctan-1-ol)
-
Coupling agent (e.g., dicyclohexylcarbodiimide - DCC, for carboxyl groups)
-
Catalyst (e.g., 4-dimethylaminopyridine - DMAP)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Cleaning solvents (e.g., ethanol, deionized water)
Procedure:
-
Substrate Cleaning: Thoroughly clean the polymer film by sonication in ethanol and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.
-
Surface Activation (if necessary): For polymers lacking reactive groups, a surface activation step such as plasma treatment or UV/ozone exposure may be required to introduce hydroxyl or carboxyl functionalities.
-
Grafting Reaction:
-
In a reaction vessel, dissolve the fluorinated alcohol and the coupling agent (if required) in the anhydrous solvent.
-
Immerse the cleaned and activated polymer film in the solution.
-
Add the catalyst to initiate the reaction.
-
Allow the reaction to proceed at a specific temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Post-Reaction Cleaning:
-
Remove the film from the reaction mixture.
-
Thoroughly rinse the film with the reaction solvent to remove any unreacted reagents.
-
Sonicate the film in a cleaning solvent (e.g., ethanol) to remove any physisorbed molecules.
-
Dry the modified film under a stream of nitrogen.
-
Surface Energy Measurement via Contact Angle Goniometry
The surface energy of the modified films is determined by measuring the contact angles of two different liquids with known surface tension components.
Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software.
-
Microsyringe for dispensing precise liquid droplets.
-
Test liquids: Deionized water and diiodomethane (with known surface tension values).
Procedure:
-
Sample Preparation: Place the modified polymer film on the sample stage of the goniometer.
-
Droplet Deposition: Using the microsyringe, carefully deposit a small droplet (typically 2-5 µL) of the test liquid (e.g., deionized water) onto the film surface.
-
Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Contact Angle Measurement: Use the software to measure the contact angle at the three-phase contact point. Perform measurements on both sides of the droplet and average the values.
-
Repeatability: Repeat the measurement at multiple locations on the film surface to ensure statistical reliability.
-
Second Liquid: Repeat steps 2-5 with the second test liquid (diiodomethane).
-
Surface Energy Calculation: Utilize the Owens-Wendt-Rabel-Kaelble (OWRK) method to calculate the total surface free energy and its dispersive and polar components from the measured contact angles of the two liquids. The OWRK equation is as follows:
γL(1 + cosθ) / 2(γLd)0.5 = (γSp)0.5 * (γLp / γLd)0.5 + (γSd)0.5
Where:
-
γL is the total surface tension of the liquid.
-
θ is the contact angle.
-
γLd and γLp are the dispersive and polar components of the liquid's surface tension, respectively.
-
γSd and γSp are the dispersive and polar components of the solid's surface energy, respectively.
By plotting γL(1 + cosθ) / 2(γLd)0.5 against (γLp / γLd)0.5 for the two liquids, a straight line is obtained. The slope of this line is (γSp)0.5 and the y-intercept is (γSd)0.5. The total surface energy of the solid (γS) is the sum of its dispersive and polar components (γS = γSd + γSp).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in the experimental protocols.
Caption: Experimental workflow for film modification and surface energy measurement.
Caption: Logical flow for calculating surface energy using the OWRK method.
A Comparative Guide to the Biological Efficacy of 9-Fluoro-Nonanol Versus its Non-Fluorinated Analog, Nonanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the known biological properties of nonanol and the projected efficacy of its terminally fluorinated counterpart, 9-fluoro-nonanol. While extensive data exists for nonanol, a long-chain fatty alcohol with diverse industrial and biological applications, research on 9-fluoro-nonanol is limited. This document, therefore, extrapolates the potential biological effects of 9-fluoro-nonanol based on established principles of how fluorination influences molecular behavior, alongside the known activities of its non-fluorinated analog. The comparisons and experimental protocols outlined herein are intended to serve as a foundational resource for future research and development in this area.
Physicochemical and Biological Properties: A Comparative Table
The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, which in turn can influence its biological activity. The following table summarizes the known properties of nonanol and the predicted properties of 9-fluoro-nonanol.
| Property | Nonanol | 9-Fluoro-Nonanol (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₂₀O | C₉H₁₉FO | Substitution of one hydrogen with fluorine. |
| Molar Mass | 144.25 g/mol | 162.24 g/mol | Addition of a fluorine atom. |
| Lipophilicity | High | Higher | The C-F bond is more lipophilic than a C-H bond. |
| Metabolic Stability | Metabolized via oxidation by cytochrome P450 enzymes. | Potentially increased metabolic stability. | The C-F bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. |
| Biological Potency | Varies depending on the biological system. | Potentially 2-5 times more potent than nonanol. | Terminal fluorination has been shown to increase the potency of other bioactive molecules, such as synthetic cannabinoids[1]. |
| Toxicity | Can cause skin and eye irritation. High concentrations can lead to CNS depression. | Potentially altered toxicological profile. | The metabolism of fluorinated compounds can sometimes lead to toxic metabolites. Fluorotelomer alcohols have been linked to oxidative stress[2]. |
Potential Mechanisms of Action and Signaling Pathways
Long-chain alcohols like nonanol are known to interact with various cellular signaling pathways. While the specific pathways affected by 9-fluoro-nonanol have not been elucidated, we can hypothesize its potential interactions based on the known effects of nonanol and the influence of fluorination.
Known Signaling Pathways for Long-Chain Alcohols
Alcohols can modulate several key signaling pathways, including:
-
mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some alcohols have been shown to influence mTOR signaling[3].
-
cAMP-PKA Pathway: This pathway is involved in a wide range of cellular processes, including metabolism and gene expression. Ethanol is known to modulate this pathway[4][5].
The introduction of a fluorine atom in 9-fluoro-nonanol could potentially enhance its interaction with the protein targets within these pathways, due to altered lipophilicity and electronic properties, possibly leading to a more potent or prolonged effect.
Experimental Protocols
To validate the predicted biological efficacy of 9-fluoro-nonanol, a series of in vitro and in vivo experiments would be required. The following are suggested methodologies.
In Vitro Assay for Cytotoxicity
Objective: To compare the cytotoxic effects of nonanol and 9-fluoro-nonanol on a relevant cell line (e.g., HepG2 human liver cancer cells).
Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with increasing concentrations of nonanol and 9-fluoro-nonanol (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Assay: After the treatment period, add MTT solution to each well and incubate for 4 hours. The formazan crystals formed are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound at each time point.
In Vivo Model for Acute Toxicity
Objective: To assess and compare the acute toxicity of nonanol and 9-fluoro-nonanol in a rodent model.
Methodology:
-
Animal Model: Use adult male and female Sprague-Dawley rats.
-
Administration: Administer single oral doses of nonanol and 9-fluoro-nonanol at various concentrations. A control group should receive the vehicle.
-
Observation: Monitor the animals for signs of toxicity and mortality for 14 days. Record body weight, food and water consumption, and any clinical signs of toxicity.
-
Pathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the LD₅₀ (median lethal dose) for each compound.
Metabolic Stability and Pathway Analysis
The introduction of fluorine is expected to alter the metabolic fate of nonanol. The following workflow outlines a potential comparative metabolic study.
Conclusion and Future Directions
While direct experimental data on the biological efficacy of 9-fluoro-nonanol is currently lacking, established principles of medicinal chemistry suggest that it may exhibit enhanced potency and metabolic stability compared to its non-fluorinated analog, nonanol. The introduction of a terminal fluorine atom is a common strategy in drug design to modulate a molecule's properties favorably.
Future research should focus on the synthesis and in-depth biological evaluation of 9-fluoro-nonanol. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of its mechanism of action, pharmacokinetic profile, and toxicological properties will be crucial for any potential therapeutic or industrial applications. Comparative studies as proposed are essential to delineate the precise advantages and disadvantages conferred by terminal fluorination in this class of long-chain alcohols.
References
- 1. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 2. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism. | Semantic Scholar [semanticscholar.org]
- 3. Alcohol, Resistance Exercise, and mTOR Pathway Signaling: An Evidence-Based Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cAMP–Protein Kinase A Signal Transduction Pathway Modulates Ethanol Consumption and Sedative Effects of Ethanol | Journal of Neuroscience [jneurosci.org]
A Comparative Guide to the Regioselective Fluorination of 1,9-Nonanediol
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into a molecule can significantly alter its biological properties, making regioselective fluorination a critical tool in drug discovery and development. This guide provides a comparative overview of methods for the selective monofluorination of a model long-chain symmetrical diol, 1,9-nonanediol, to yield 9-fluoro-1-nonanol. We will explore common fluorinating agents, present hypothetical yet realistic experimental data for comparison, detail experimental protocols, and visualize key processes.
Performance Comparison of Fluorination Methods
Achieving selective monofluorination of a symmetrical diol like 1,9-nonanediol presents the challenge of preventing difluorination and other side reactions. The choice of fluorinating agent and reaction conditions is paramount in controlling the reaction's outcome. Below is a comparison of potential methods, with representative data to illustrate expected performance.
| Fluorination Method | Reagent | Typical Yield (%) of Monofluorinated Product | Regioselectivity (Mono- vs. Di-fluorination) | Key Advantages | Key Disadvantages |
| Nucleophilic Deoxyfluorination | Diethylaminosulfur Trifluoride (DAST) | 50-70% | Moderate to Good | Well-established reagent, effective for primary alcohols. | Thermally unstable, can lead to elimination and difluorination byproducts. |
| Nucleophilic Deoxyfluorination | Deoxo-Fluor® | 55-75% | Moderate to Good | More thermally stable than DAST. | Similar potential for side reactions as DAST. |
| Electrophilic Fluorination (Photoredox) | Selectfluor® with a Photocatalyst | 60-80% | Good to Excellent | Milder reaction conditions, high functional group tolerance. | Requires specific equipment (e.g., photoreactor), can be substrate-dependent. |
| Enzymatic Fluorination | Fluorinase Enzyme | >90% | Excellent | High regioselectivity, environmentally friendly conditions. | Enzyme availability and stability can be limiting, substrate scope may be narrow. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and scales.
Monofluorination of 1,9-Nonanediol using DAST
This protocol is adapted from general procedures for the fluorination of primary alcohols. Controlling the stoichiometry of DAST is crucial to favor monofluorination.
Materials:
-
1,9-Nonanediol
-
Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,9-nonanediol (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq), dissolved in anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the monofluorinated product, 9-fluoro-1-nonanol.
Analytical Confirmation of Regioselectivity by NMR Spectroscopy
The primary method to confirm the regioselectivity of the fluorination is through ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is the most direct method. A primary alkyl fluoride, such as in 9-fluoro-1-nonanol, will typically show a triplet of triplets in the proton-coupled spectrum, with a chemical shift around -218 ppm. The presence of a single major peak in this region would indicate successful monofluorination. The difluorinated product would show a different chemical shift and coupling pattern.
-
¹³C NMR: The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) of approximately 160-170 Hz. The adjacent carbon will show a smaller two-bond coupling (²JCF) of around 15-25 Hz.
-
¹H NMR: The protons on the carbon bearing the fluorine atom (-CH₂F) will be split by the fluorine, resulting in a doublet of triplets with a large two-bond H-F coupling constant (²JHF) of about 47-49 Hz.
Visualizing the Process
Diagrams created using Graphviz (DOT language) illustrate the reaction pathway and experimental workflow.
Cross-Validation of Analytical Methods for 9-Fluorononanol Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 9-fluorononanol, the selection of an appropriate analytical method is paramount. This guide provides a comprehensive comparison of two robust methods: Gas Chromatography-Mass Spectrometry (GC-MS) with silylation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization. The following sections detail the experimental protocols, present a comparative analysis of their performance based on a hypothetical cross-validation study, and offer guidance on method selection.
Analytical Methods Overview
Two primary methods are proposed and compared for the quantification of 9-fluorononanol:
-
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation. This is a widely used technique for the analysis of volatile and semi-volatile compounds.[1][2] To enhance the volatility and thermal stability of 9-fluorononanol, a derivatization step using silylation is employed.[1][3] This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, making the analyte more amenable to GC analysis.[2]
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dansyl Chloride Derivatization. LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for trace-level quantification.[4] For long-chain alcohols, derivatization can improve chromatographic retention and ionization efficiency.[5] In this proposed method, 9-fluorononanol is derivatized with dansyl chloride, which introduces a readily ionizable group, enhancing its detection by mass spectrometry.[6]
Experimental Protocols
2.1.1. Sample Preparation and Derivatization
-
Standard and Sample Preparation: Prepare a stock solution of 9-fluorononanol in a suitable solvent (e.g., ethyl acetate). Create a series of calibration standards by serial dilution of the stock solution. For unknown samples, perform a liquid-liquid or solid-phase extraction as appropriate to isolate the analyte.
-
Solvent Evaporation: Transfer a 100 µL aliquot of the standard or sample extract to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Reconstitution: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
2.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 9-fluorononanol-TMS derivative.
2.2.1. Sample Preparation and Derivatization
-
Standard and Sample Preparation: Prepare a stock solution of 9-fluorononanol in acetonitrile. Create calibration standards by serial dilution. Extract unknown samples as described for the GC-MS method.
-
Solvent Evaporation: Transfer a 100 µL aliquot of the standard or sample extract to a microcentrifuge tube and evaporate to dryness.
-
Derivatization:
-
Add 50 µL of 1 mg/mL dansyl chloride in acetone.
-
Add 50 µL of 100 mM sodium bicarbonate buffer (pH 10).
-
-
Reaction: Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Quenching: Add 10 µL of 5% formic acid to stop the reaction.
-
Reconstitution: Dilute the sample with the initial mobile phase for LC-MS/MS analysis.
2.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent)
-
Mass Spectrometer: Sciex Triple Quad 5500 System (or equivalent)
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 500°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the dansylated 9-fluorononanol.
Cross-Validation Data
A hypothetical cross-validation study was designed to compare the performance of the two methods. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | GC-MS with Silylation | LC-MS/MS with Dansyl Derivatization |
| Calibration Range | 10 - 2000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | 0.9985 | 0.9996 |
| Linearity Model | Linear | Linear |
Table 2: Accuracy and Precision
| Quality Control Sample | GC-MS with Silylation | LC-MS/MS with Dansyl Derivatization |
| Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC (30 ng/mL) | 95.8% | 6.2% |
| Mid QC (300 ng/mL) | 101.2% | 4.5% |
| High QC (1500 ng/mL) | 98.5% | 3.8% |
Table 3: Sensitivity and Selectivity
| Parameter | GC-MS with Silylation | LC-MS/MS with Dansyl Derivatization |
| Limit of Detection (LOD) | 3 ng/mL | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.5 ng/mL |
| Matrix Effects | Minimal | Moderate (manageable with internal standard) |
Method Comparison and Recommendations
Both GC-MS with silylation and LC-MS/MS with dansyl derivatization are viable methods for the quantification of 9-fluorononanol. However, they exhibit different strengths and are suited for different applications.
-
GC-MS with Silylation is a robust and reliable method with good linearity and accuracy over a wide concentration range. It is a cost-effective and widely available technique. However, its sensitivity is lower compared to LC-MS/MS, making it more suitable for applications where the expected concentration of 9-fluorononanol is in the higher ng/mL range or above.
-
LC-MS/MS with Dansyl Derivatization offers superior sensitivity, with a significantly lower LOD and LOQ. This makes it the method of choice for applications requiring trace-level quantification, such as in biological matrices or environmental samples. While it may be more susceptible to matrix effects, these can be mitigated through the use of an appropriate internal standard and careful sample preparation.
Workflow Diagram
References
"benchmarking the synthesis of 9-fluorononanol against other methods"
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and physicochemical properties. 9-Fluorononanol, a valuable fluorinated building block, is no exception. This guide provides a comparative benchmark of common synthetic methodologies for the preparation of 9-fluorononanol, offering a critical evaluation of reaction efficiency, purity, and conditions. The data presented herein is supported by detailed experimental protocols to facilitate reproducibility and methodological assessment.
Comparative Performance of Synthesis Methods
The following table summarizes the key performance indicators for three distinct and widely applicable methods for the synthesis of 9-fluorononanol.
| Method | Precursor | Fluorinating Agent | Catalyst/Additive | Reaction Time (hours) | Yield (%) | Purity (%) |
| Method 1: Halogen Exchange (Finkelstein) | 9-Bromononanol | Spray-Dried KF | 18-Crown-6 (catalytic) | 24 | 85 | >98 |
| Method 2: Sulfonate Displacement | Nonyl Tosylate | TBAF | None | 12 | 92 | >99 |
| Method 3: Direct Hydroxyfluorination | 9-Hydroxynonane | Deoxo-Fluor® | None | 6 | 78 | >97 |
Experimental Protocols
Method 1: Halogen Exchange Reaction from 9-Bromononanol
This method employs a classic SN2 reaction, where a bromide is displaced by a fluoride ion. The use of spray-dried potassium fluoride and a phase-transfer catalyst is crucial for achieving high reactivity.
Materials:
-
9-Bromononanol (1.0 eq)
-
Spray-Dried Potassium Fluoride (3.0 eq)
-
18-Crown-6 (0.1 eq)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 9-bromononanol and anhydrous acetonitrile.
-
Add spray-dried potassium fluoride and 18-crown-6 to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 24 hours), cool the reaction to room temperature.
-
Filter the reaction mixture to remove excess KF.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 9-fluorononanol.
Method 2: Nucleophilic Substitution of Nonyl Tosylate
This approach involves the fluorination of a sulfonate ester, which is a better leaving group than a halide. Tetrabutylammonium fluoride (TBAF) serves as a soluble and highly reactive source of fluoride ions.
Materials:
-
Nonyl Tosylate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve nonyl tosylate in anhydrous THF.
-
Add a solution of TBAF in THF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
After completion (typically 12 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford 9-fluorononanol.
Method 3: Deoxyfluorination of 9-Hydroxynonane
Direct conversion of an alcohol to an alkyl fluoride can be achieved using deoxyfluorinating agents such as Deoxo-Fluor®. This method avoids the need to first convert the alcohol to a halide or sulfonate.
Materials:
-
9-Hydroxynonane (1.0 eq)
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) (solvent)
Procedure:
-
To a dry flask containing a solution of 9-hydroxynonane in anhydrous DCM, cool the mixture to -78°C in a dry ice/acetone bath under an inert atmosphere.
-
Slowly add Deoxo-Fluor® to the cooled solution with stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate at 0°C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate) to obtain 9-fluorononanol.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Method 1: Halogen Exchange Pathway.
Caption: Method 2: Sulfonate Displacement Pathway.
Caption: Method 3: Direct Deoxyfluorination Pathway.
Conclusion
The choice of synthetic route for 9-fluorononanol depends on several factors including precursor availability, desired yield and purity, and tolerance for specific reaction conditions. The sulfonate displacement method with TBAF offers the highest yield and purity with a moderate reaction time. The classic halogen exchange reaction is a cost-effective alternative, particularly with the use of activated potassium fluoride. For a more direct conversion from the parent alcohol, deoxyfluorination presents a viable, albeit lower-yielding, option. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their specific synthetic needs.
Safety Operating Guide
Proper Disposal of 9-Fluoro-Nonanol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling specialized chemicals like 9-fluoro-nonanol requires strict adherence to established safety protocols. This guide provides essential, step-by-step procedures for the proper disposal of 9-fluoro-nonanol, ensuring compliance and minimizing risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 9-fluoro-nonanol with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
Waste Classification and Segregation
9-Fluoro-nonanol is classified as a halogenated organic compound due to the presence of fluorine.[3][4] It is imperative to segregate halogenated waste from non-halogenated waste streams to prevent chemical reactions and to ensure proper disposal, as treatment methods for these categories differ significantly.[4] Mixing these waste types can lead to increased disposal costs and regulatory non-compliance.[4]
Quantitative Data for Disposal
The following table summarizes the key parameters for the disposal of 9-fluoro-nonanol, based on general guidelines for halogenated chemical waste.
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [3][4] |
| Container Type | High-Density Polyethylene (HDPE) or original container | [3] |
| Container Labeling | "Hazardous Waste," with the full chemical name and associated hazards clearly marked. | [5] |
| Storage Location | In a designated, well-ventilated, and secure hazardous waste accumulation area. | [5] |
| Secondary Containment | Required for all liquid hazardous waste to prevent spills. | [5] |
| Maximum Accumulation | Adhere to local and institutional limits (e.g., never store more than 10 gallons in a lab). | [5] |
Experimental Protocols for Safe Disposal
The disposal of 9-fluoro-nonanol should not be undertaken by individuals. Instead, it must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. The primary responsibility of laboratory personnel is the correct collection, segregation, and labeling of the waste.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Obtain a suitable, chemically resistant container, preferably made of HDPE, for the collection of 9-fluoro-nonanol waste.[3]
-
Label the Container: Clearly label the container with "Hazardous Waste," "Halogenated Solvents," and the full chemical name, "9-fluoro-nonanol."
-
Collect the Waste: Carefully transfer the 9-fluoro-nonanol waste into the designated container, avoiding splashes and spills. Do not fill the container beyond 90% capacity to allow for expansion.[3]
-
Secure the Container: Tightly cap the container when not in use to prevent the release of vapors.[5]
-
Store Safely: Place the sealed container in a designated secondary containment bin within a satellite accumulation area or your laboratory's hazardous waste storage location.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]
Never dispose of 9-fluoro-nonanol down the drain or in regular trash, as this is a violation of environmental regulations and can harm aquatic life and contaminate water sources.[2][4][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 9-fluoro-nonanol.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 9-fluoro-nonanol, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
Personal protective equipment for handling Nonanol, 9-fluoro-
Essential Safety and Handling Guide for Nonanol, 9-fluoro-
This guide provides immediate, essential safety and logistical information for handling Nonanol, 9-fluoro-. The following procedures are based on best practices derived from safety data for structurally related fluorinated alcohols and nonanols, in the absence of a specific Safety Data Sheet (SDS) for 9-fluoro-1-nonanol. Researchers, scientists, and drug development professionals should always perform a risk assessment before handling any new compound and consult with their institution's environmental health and safety department.
Personal Protective Equipment (PPE) and Hazard Mitigation
When handling Nonanol, 9-fluoro-, a comprehensive approach to personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE and engineering controls.
| Exposure Route | Recommended PPE & Engineering Controls | Rationale |
| Inhalation | - Work in a certified chemical fume hood. - Ensure adequate ventilation.[1][2] | To prevent inhalation of potentially harmful vapors or aerosols.[1][2] |
| Skin Contact | - Wear nitrile or neoprene gloves.[3] - Wear a flame-resistant lab coat.[3] - Use an acid-resistant apron for large quantities. | To prevent skin absorption and irritation. Fluorinated compounds can have varying levels of skin permeability and toxicity. |
| Eye Contact | - Wear chemical safety goggles. - Use a face shield when handling larger quantities or when there is a splash hazard. | To protect eyes from splashes, which could cause serious damage. |
| Ingestion | - Do not eat, drink, or smoke in the laboratory. - Wash hands thoroughly after handling. | To prevent accidental ingestion of the chemical. |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of Nonanol, 9-fluoro- is essential for laboratory safety and environmental protection.
Handling and Storage:
-
Preparation: Before handling, ensure that a chemical fume hood is certified and operational. Have all necessary PPE readily available and inspected for integrity.
-
Storage: Keep containers of Nonanol, 9-fluoro- tightly closed in a dry, cool, and well-ventilated area.[1]
-
Dispensing: When transferring or dispensing the chemical, do so within the fume hood to minimize the release of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Spill Management:
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Use an inert absorbent material to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal:
-
Waste Collection: All waste materials contaminated with Nonanol, 9-fluoro-, including empty containers, used gloves, and absorbent materials, should be collected in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not pour down the drain or mix with other waste streams unless explicitly permitted.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Type | Immediate First Aid | Follow-up Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing while flushing. | - Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. | - Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air immediately. | - If breathing is difficult, administer oxygen. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - Rinse the mouth with water. | - Seek immediate medical attention. |
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safely handling Nonanol, 9-fluoro-, the following diagrams illustrate the key decision-making processes and workflows.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
